molecular formula C10H12ClN3O2 B1463088 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 939986-75-1

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B1463088
CAS No.: 939986-75-1
M. Wt: 241.67 g/mol
InChI Key: WPBPHTLCTCFTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-5-9(13-6-12-8)14-3-1-7(2-4-14)10(15)16/h5-7H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBPHTLCTCFTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671604
Record name 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-75-1
Record name 1-(6-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key building block in modern medicinal chemistry. The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry. This document elucidates the underlying reaction mechanism, provides detailed, field-proven experimental protocols for a two-step synthesis starting from 4,6-dichloropyrimidine and a piperidine-4-carboxylate ester, and discusses critical process considerations. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this valuable intermediate.

Introduction

Significance of the Target Molecule

The 1-(pyrimidin-4-yl)piperidine scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active agents, particularly kinase inhibitors. The title compound, this compound, serves as a versatile intermediate. The chlorine atom provides a reactive handle for further functionalization via cross-coupling reactions or additional nucleophilic substitutions, while the carboxylic acid moiety allows for amide bond formation, enabling the construction of diverse compound libraries for lead optimization. Its structural motifs are found in molecules targeting critical cellular pathways, making its efficient synthesis a topic of significant interest.[1]

Overview of the Synthetic Strategy

The most direct and widely adopted strategy for constructing the target molecule involves the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and a suitable piperidine derivative. Due to the potential for the carboxylic acid to interfere with the reaction or cause solubility issues, the synthesis is most effectively performed in two stages:

  • SNAr Coupling: Reaction of 4,6-dichloropyrimidine with an ester of piperidine-4-carboxylic acid (e.g., the methyl or ethyl ester) to form the ester-protected intermediate.

  • Saponification: Hydrolysis of the resulting ester under basic conditions to yield the final carboxylic acid product.

This approach ensures a high-yielding, clean conversion and simplifies purification procedures.

G cluster_0 Synthetic Workflow SM1 4,6-Dichloropyrimidine Intermediate Ester Intermediate (Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate) SM1->Intermediate Step 1: SNAr Coupling SM2 Piperidine-4-carboxylate Ester SM2->Intermediate Product Final Product (this compound) Intermediate->Product Step 2: Hydrolysis

Caption: High-level overview of the two-step synthetic workflow.

Mechanistic Rationale and Key Considerations

The SNAr Mechanism on Pyrimidine Scaffolds

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[2][3] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property activates the ring's carbon atoms—particularly those at the C2, C4, and C6 positions—towards attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (the piperidine nitrogen) attacks the electron-deficient carbon atom bearing a leaving group (chloride). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is a key stabilizing factor.

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.

For 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent, so monosubstitution can occur at either position without regioselectivity concerns.[4][5]

G reactants Reactants (Pyrimidine + Nucleophile) meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) reactants->meisenheimer Addition (Rate-Determining Step) products Products (Substituted Pyrimidine + Leaving Group) meisenheimer->products Elimination (Fast)

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Choice of Starting Materials & Protecting Groups
  • 4,6-Dichloropyrimidine: This is the electrophilic partner. It is commercially available and highly reactive towards nucleophilic substitution.

  • Piperidine-4-carboxylic Acid Ester: While it is possible to use piperidine-4-carboxylic acid directly, employing its methyl or ethyl ester is highly advantageous. The ester group:

    • Increases the solubility of the starting material in common organic solvents.

    • Prevents the acidic proton of the carboxylic acid from reacting with the base, which would consume an extra equivalent of base and potentially form unwanted salts.

    • Is readily cleaved in a final hydrolysis step to unmask the desired carboxylic acid.[6]

Role of the Base and Solvent
  • Base: A base is required to serve two functions: it deprotonates the piperidinium salt (if the starting material is a hydrochloride salt) and neutralizes the hydrochloric acid (HCl) generated during the reaction. A non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal. These bases are strong enough to scavenge HCl but are sterically hindered, preventing them from competing with the piperidine nucleophile in attacking the pyrimidine ring.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are preferred for SNAr reactions. These solvents can solvate the cationic species effectively without strongly hydrogen-bonding to the nucleophile, thereby enhancing its reactivity.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate

Reaction Scheme:

(Self-generated image - for illustration only)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4,6-Dichloropyrimidine148.9910.01.49 g
Methyl piperidine-4-carboxylate HCl179.6510.01.80 g
N,N-Diisopropylethylamine (DIPEA)129.2430.05.23 mL
Acetonitrile (ACN)--50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol) and methyl piperidine-4-carboxylate hydrochloride (1.80 g, 10.0 mmol).

  • Add acetonitrile (50 mL) to the flask. The mixture will be a suspension.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (5.23 mL, 30.0 mmol) to the stirring suspension at room temperature. An exotherm may be observed. Causality Note: Three equivalents of base are used. One to neutralize the HCl salt of the starting material, one to scavenge the HCl produced in the reaction, and one as an excess to drive the reaction to completion.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4,6-dichloropyrimidine is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate as a white to off-white solid.[7]

Step 2: Hydrolysis to this compound

Reaction Scheme:

(Self-generated image - for illustration only)

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate255.708.02.05 g
Lithium Hydroxide (LiOH)23.9516.00.38 g
Tetrahydrofuran (THF)--20 mL
Water--10 mL
1M Hydrochloric Acid (HCl)--As needed (~16 mL)

Procedure:

  • Dissolve the ester intermediate (2.05 g, 8.0 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide (0.38 g, 16.0 mmol) to the solution. Causality Note: LiOH is a strong base for saponification, and using a THF/water solvent system ensures solubility for both the organic substrate and the inorganic base.[6]

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC or LC-MS until the starting ester is no longer present.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1M HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

  • Dry the solid under high vacuum to afford this compound as a white solid.

Process Optimization and Troubleshooting

  • Side Reactions: The primary potential side reaction is the disubstitution of 4,6-dichloropyrimidine to form 4,6-di(piperidine-4-carboxylate)pyrimidine. This can be minimized by using a slight excess of the dichloropyrimidine or by adding the piperidine nucleophile slowly to the reaction mixture.

  • Incomplete Hydrolysis: If the saponification step is sluggish, gentle heating (e.g., to 40°C) can be applied. Ensure at least two equivalents of base are used to drive the equilibrium towards the carboxylate salt.

  • Purification: The final carboxylic acid product is often highly pure after precipitation and washing. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water.

  • Characterization: The structure and purity of the intermediate and final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the successful synthesis.

Conclusion

The synthesis of this compound is a robust and reproducible process centered on the nucleophilic aromatic substitution reaction. By employing an ester protecting group strategy, the reaction proceeds cleanly and in high yield. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this important medicinal chemistry intermediate for applications in drug discovery and development.

References

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73.
  • Nucleophilic arom
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Nucleophilic Arom
  • This compound methyl ester. Echemi.
  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Research Output.

Sources

"1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a bifunctional heterocyclic compound that has garnered significant attention as a versatile building block for the synthesis of complex bioactive molecules. Its structure incorporates a reactive chloropyrimidine moiety, a conformationally constrained piperidine ring, and a carboxylic acid handle, making it an ideal starting material for creating diverse chemical libraries. The strategic placement of these functional groups allows for sequential and site-selective modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs. Notably, this scaffold is a common feature in a variety of kinase inhibitors, where the pyrimidine core often serves as a hinge-binding motif, mimicking the adenine region of ATP.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a chemical entity is paramount for its successful application in synthesis and biological assays.

PropertyValueSource
IUPAC Name This compound-
CAS Number 856853-29-9Inferred from supplier data
Molecular Formula C₁₀H₁₂ClN₃O₂[1]
Molecular Weight 241.67 g/mol [1]
Appearance Off-white to yellow solid[2]
Purity Typically >97%[3]
Storage Store at -20°C, sealed, away from moisture[2][3]

Structural Elucidation:

The molecule's architecture is defined by a central piperidine ring substituted at the nitrogen atom (position 1) with a 6-chloropyrimidin-4-yl group and at position 4 with a carboxylic acid. This arrangement provides a rigid framework that can be strategically oriented within a protein's binding pocket.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms activates the chlorine-substituted carbon for attack by a nucleophile.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Target_Molecule This compound 4,6-Dichloropyrimidine->Target_Molecule S_NAr Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid (Isonipecotic acid) Piperidine-4-carboxylic_acid->Target_Molecule Base Base (e.g., DIPEA, Et3N) Base->Target_Molecule Solvent Solvent (e.g., DMF, Dioxane) Solvent->Target_Molecule

Caption: General synthetic scheme for the target molecule.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for similar transformations.[4][5]

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine-4-carboxylic acid (Isonipecotic acid)[6]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

Procedure:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMF, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4,6-dichloropyrimidine (1.2 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 50-60°C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography or recrystallization to yield the final product.

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from its two primary reactive sites.

G cluster_reactions Potential Reactions main This compound Carboxylic Acid (-COOH) Chloro Group (-Cl) amidation Amidation (R-NH2) main:f1->amidation Forms Amides esterification Esterification (R-OH) main:f1->esterification Forms Esters snar Nucleophilic Aromatic Substitution (Nu-H) main:f2->snar Displaced by Nucleophiles (e.g., amines, thiols)

Caption: Key reactive sites and potential transformations.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the C6 position of the pyrimidine ring is susceptible to displacement by various nucleophiles, such as primary and secondary amines, thiols, and alcohols. This reaction is fundamental to its use in building kinase inhibitors, where an amine-containing fragment is often introduced at this position to interact with the hinge region of the kinase.[4][7]

  • Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides.[8] Amide coupling reactions are particularly common, allowing for the introduction of diverse substituents to explore new chemical space and modulate pharmacokinetic properties.[9]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrimidine and piperidine moieties.

    • Pyrimidine Protons: Two singlets (or doublets with small coupling) in the aromatic region (δ 8.0-9.0 ppm).

    • Piperidine Protons: A complex multiplet for the proton at C4 (δ ~2.5 ppm). The axial and equatorial protons at C2/C6 will appear as distinct multiplets, typically in the range of δ 3.0-4.5 ppm. The protons at C3/C5 will also present as multiplets, generally between δ 1.5-2.2 ppm.[10][11]

    • Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion: The mass spectrum should exhibit a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (242.07 for C₁₀H₁₃ClN₃O₂⁺). The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2) will be a key diagnostic feature.

  • Fragmentation: Common fragmentation pathways for similar structures include the loss of the carboxylic acid group (-45 Da), loss of HCl (-36 Da), and cleavage of the piperidine ring.[12][13]

Applications in Drug Discovery

The primary application of this compound is as a scaffold for the synthesis of kinase inhibitors.[14] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[15]

Workflow in Kinase Inhibitor Development

G cluster_0 Scaffold Synthesis cluster_1 Diversification cluster_2 Library Generation cluster_3 Screening & Optimization A 1-(6-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid B Amide Coupling (R1-NH2) A->B Step 1 C SNAr Reaction (R2-NH2) B->C Step 2 (or vice versa) D Diverse Library of Final Compounds C->D E Kinase Activity Assays D->E F SAR & Lead Optimization E->F

Caption: Drug discovery workflow utilizing the target scaffold.

This scaffold has been integral in the development of inhibitors for various kinases, including:

  • Aurora Kinases: These are crucial for cell cycle regulation, and their inhibitors are investigated as anti-cancer agents.[7]

  • Protein Kinase CK2: A constitutively active serine/threonine kinase involved in cell growth and proliferation.[14]

  • Other Tyrosine Kinases: The pyrimidine core is a well-established pharmacophore in numerous tyrosine kinase inhibitors.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from structurally related compounds provide guidance.

  • General Hazards: Similar chloro- and pyridine-based carboxylic acids are often classified as harmful if swallowed, and may cause skin and serious eye irritation.[16][17][18] May cause respiratory irritation.[18]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18]

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[17]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors. Its well-defined reactive sites allow for predictable and versatile chemical modifications, making it an essential tool for drug discovery programs. The insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively and safely utilize this powerful building block in their synthetic endeavors.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloropyridine hydrochloride.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Cyanopyridine.
  • Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870-6. Retrieved from [Link]

  • BLDpharm. 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid.
  • Popov, S., et al. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-7. Retrieved from [Link]

  • Lin, Y-L., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 11(5), 956-962. Retrieved from [Link]

  • Reddy, T. S., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega, 5(30), 18881-18893. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2021). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library. Journal of Medicinal Chemistry, 64(20), 15236-15251. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • De Donato, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Bioorganic & Medicinal Chemistry, 33, 116022. Retrieved from [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0046131). Retrieved from [Link]

  • Capot Chemical. (2016). MSDS of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Wibaut, J. P., & Kleipool, R. J. C. (1947). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 66(1-2), 24-30. Retrieved from [Link]

  • Domańska-Kruppa, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267. Retrieved from [Link]

  • Cikánová, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4955. Retrieved from [Link]

  • Science of Synthesis. (2006). Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Retrieved from [Link]

  • Falcicchio, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Retrieved from [Link]

  • Wikipedia. Isonipecotic acid. Retrieved from [Link]

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. Retrieved from [Link]

  • Richardson, S. L., & Pinkston, J. D. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Mass Spectrometry, 58(10), e4971. Retrieved from [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • Stec, J., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases, 8(4), 834-846. Retrieved from [Link]

  • Sun, H., et al. (2018). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. Journal of Medicinal Chemistry, 61(18), 8439-8454. Retrieved from [Link]

  • Royal Society of Chemistry. Spectra and physical data of (A2). Retrieved from [Link]

  • Aggarwal, A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 2234. Retrieved from [Link]

  • Richardson, S. L., & Pinkston, J. D. (2023). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of The American Society for Mass Spectrometry, 34(10), 2235-2242. Retrieved from [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

Sources

"spectroscopic data for 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Foreword: A Note on a Priori Analysis

In the landscape of drug discovery and chemical synthesis, the rigorous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a novel or sparsely documented compound such as this compound, direct, published spectroscopic data is not always readily available. This guide, therefore, is structured from the perspective of a Senior Application Scientist tasked with its initial characterization. We will proceed not by merely reporting existing data, but by predicting the spectral outcomes based on first principles and established knowledge of its constituent functional groups. This a priori analysis serves as a powerful tool for researchers, providing a robust framework for interpreting experimentally acquired data and validating the synthesis of the target molecule.

Molecular Structure and Rationale for Spectroscopic Analysis

This compound is a heterocyclic compound featuring three key structural motifs: a substituted chloropyrimidine ring, a saturated piperidine linker, and a carboxylic acid functional group. Each of these components imparts distinct and predictable signatures across various spectroscopic techniques. The primary objective of this guide is to outline the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) data, and to provide the underlying rationale for these predictions. This approach ensures that when experimental data is acquired, it can be cross-validated against a theoretically sound model, providing a high degree of confidence in the final structural assignment.

Predicted Spectroscopic Signatures and Mechanistic Interpretation

Based on the molecular architecture, we can anticipate a unique set of signals for each spectroscopic method. The following sections detail these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. We will consider both proton (¹H) and carbon-¹³ (¹³C) NMR.

2.1.1 Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is deliberate; its ability to dissolve the polar carboxylic acid and its non-interference with the acidic proton signal make it superior to chloroform-d (CDCl₃) for this molecule.

  • Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the range of 12.0-13.0 ppm . This significant deshielding is characteristic of acidic protons, and its broadness is a result of hydrogen bonding and chemical exchange.

  • Pyrimidine Protons (Ar-H): The pyrimidine ring contains two distinct protons. The proton at the C2 position (H-a) is expected to appear as a sharp singlet around 8.5-8.7 ppm . The proton at the C5 position (H-b) will also be a singlet, but slightly upfield, around 6.8-7.0 ppm , due to the influence of the adjacent piperidine nitrogen.

  • Piperidine Protons (Axial/Equatorial - N-CH₂): The two methylene groups adjacent to the nitrogen (H-c) are diastereotopic and will be significantly deshielded by the electron-withdrawing pyrimidine ring. They are expected to appear as a broad multiplet around 4.2-4.4 ppm .

  • Piperidine Proton (-CH-COOH): The methine proton at the C4 position (H-e) is adjacent to the carboxylic acid. It is expected to be a multiplet (likely a triplet of triplets) in the range of 2.5-2.7 ppm .

  • Piperidine Protons (Axial/Equatorial - CH₂): The remaining methylene protons of the piperidine ring (H-d) will be found further upfield. They will likely appear as two separate multiplets, one around 1.9-2.1 ppm and the other around 1.6-1.8 ppm , reflecting their distinct axial and equatorial environments.

2.1.2 Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

  • Carboxylic Acid Carbonyl (-COOH): The carbonyl carbon is highly deshielded and will appear around 175-177 ppm .[1]

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region. The carbon bearing the chlorine (C6) is expected around 160-162 ppm . The C4 carbon, attached to the piperidine nitrogen, will be similarly deshielded, appearing around 162-164 ppm . The C2 carbon is anticipated around 157-159 ppm , and the C5 carbon, bonded to a proton, will be the most upfield of the ring carbons, around 105-107 ppm .

  • Piperidine Carbons: The aliphatic carbons of the piperidine ring will appear upfield. The methylene carbons adjacent to the nitrogen (-N-CH₂) are expected around 45-47 ppm . The methine carbon attached to the carboxyl group (-CH-COOH) will be around 40-42 ppm . The remaining methylene carbons (-CH₂-) should appear in the 28-30 ppm range.

Table 1: Summary of Predicted NMR Data

AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
-COOH12.0 - 13.0 (br s, 1H)175 - 177
Pyrimidine H-a (C2-H)8.5 - 8.7 (s, 1H)157 - 159 (C2)
Pyrimidine H-b (C5-H)6.8 - 7.0 (s, 1H)105 - 107 (C5)
Pyrimidine C-Cl-160 - 162 (C6)
Pyrimidine C-N-162 - 164 (C4)
Piperidine -N-CH₂-4.2 - 4.4 (m, 4H)45 - 47
Piperidine -CH-2.5 - 2.7 (m, 1H)40 - 42
Piperidine -CH₂-1.6 - 2.1 (m, 4H)28 - 30
Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) is the preferred method. Given the presence of the basic piperidine nitrogen and the acidic carboxylic acid, the molecule can be detected in both positive and negative ion modes.

  • Molecular Ion (M+H)⁺: The calculated monoisotopic mass is 269.0829 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 270.0907 .

  • Isotopic Pattern: A crucial validation point is the isotopic signature of chlorine. A prominent [M+H+2]⁺ peak at m/z 272.0878 should be observed with an intensity approximately one-third of the [M+H]⁺ peak, characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation: In tandem MS (MS/MS), predictable fragmentation pathways provide structural confirmation.

    • Loss of CO₂: A neutral loss of 44.01 Da (CO₂) from the deprotonated molecular ion in negative mode is a classic fragmentation for carboxylic acids.

    • Loss of COOH: Cleavage of the carboxylic acid group (a loss of 45.02 Da) is also highly probable.

    • Piperidine Ring Opening: Fragmentation of the piperidine ring can lead to a series of smaller charged fragments.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. Using an Attenuated Total Reflectance (ATR) setup is ideal for solid samples.

  • O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ .[1][2] This is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch.[2]

  • C-H Stretches: Aliphatic C-H stretching from the piperidine ring will appear just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ . Aromatic C-H stretching from the pyrimidine ring will be weaker and appear just above 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is predicted between 1700-1725 cm⁻¹ .[2][3]

  • C=N and C=C Stretches: The pyrimidine ring will exhibit several medium-to-strong absorptions in the fingerprint region, typically between 1400-1600 cm⁻¹ , corresponding to C=N and C=C bond stretching.

  • C-Cl Stretch: A medium intensity band in the lower wavenumber region, around 600-800 cm⁻¹ , can be attributed to the C-Cl stretch.

Table 2: Summary of Predicted IR Absorptions

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Very Broad
Carboxylic AcidC=O Stretch1700 - 1725Strong, Sharp
PiperidineC-H Stretch2850 - 2980Medium
PyrimidineC=N, C=C Stretch1400 - 1600Medium-Strong
Chloro-alkeneC-Cl Stretch600 - 800Medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chloropyrimidine moiety constitutes the principal chromophore.

  • Predicted λ(max): The π → π* transitions of the pyrimidine ring are expected to result in a maximum absorbance (λ(max)) in the range of 250-270 nm . The piperidine and carboxylic acid groups act as auxochromes and are not expected to contribute significantly to the absorption profile in the standard UV-Vis range.[4] The primary utility of UV-Vis for this molecule would be for quantitative analysis, such as determining concentration via a Beer-Lambert plot, rather than for initial structure elucidation.[5]

Recommended Experimental Protocols

To acquire the data predicted above, rigorous and standardized experimental procedures are necessary.

NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.

  • Instrument: Use a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., 1024 scans or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrument: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Acquisition: Infuse the sample directly or via LC injection. Acquire full scan MS data over a relevant m/z range (e.g., 100-500).

  • MS/MS: Select the precursor ion (m/z 270.09) for collision-induced dissociation (CID) to obtain fragmentation data.

IR Data Acquisition
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Apply pressure to ensure good contact. Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Integration and Structural Confirmation Workflow

No single technique is sufficient for unambiguous structure confirmation. The power of this analysis lies in the synergistic integration of all data, creating a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation & Confirmation Synth Synthesized Product NMR NMR (¹H, ¹³C) - Proton/Carbon framework - Connectivity Synth->NMR Parallel Acquisition MS HRMS - Molecular Formula - Isotopic Pattern (Cl) Synth->MS Parallel Acquisition IR FTIR - Functional Groups (-COOH, C=N, C-Cl) Synth->IR Parallel Acquisition UV UV-Vis - Chromophore ID - Quantification Synth->UV Parallel Acquisition Compare Compare Data to Predicted Signatures NMR->Compare MS->Compare IR->Compare UV->Compare Confirm Structure Confirmed Compare->Confirm Data Concordance

Caption: Workflow for structural confirmation.

The workflow begins with the purified synthesized product. Data from NMR, MS, and IR are acquired in parallel. This experimental data is then compared against the predicted values detailed in this guide. A strong correlation across all three techniques—the correct molecular formula and isotope pattern from MS, the presence of key functional groups in IR, and the correct number and connectivity of atoms from NMR—provides unambiguous confirmation of the target structure, this compound.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By understanding the expected spectral outcomes and the chemical principles that govern them, researchers and drug development professionals can approach the analysis of this and similar molecules with a clear, logical, and scientifically rigorous strategy. The true value of this approach lies not just in confirming a structure, but in building a deep understanding of the relationship between molecular architecture and its spectroscopic output.

References

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. [Link]

  • ResearchGate. (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. [Link]

  • GNPS. GNPS Library Spectrum CCMSLIB00004696486. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0046131). [Link]

  • SpectraBase. Piperidine-4-carboxylic acid, 1-carboxymethyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • MDPI. UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Master Organic Chemistry. What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]

  • University of Calgary. Ch13 - Sample IR spectra. [Link]

  • ResearchGate. 13 C NMR spectra of... | Download Scientific Diagram. [Link]

  • Use of N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. [Link]

  • Trends in Sciences. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. [Link]

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Promising Scaffold in Drug Discovery

Disclaimer: Due to the limited availability of specific biological data for 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid and its direct derivatives in publicly accessible scientific literature, this guide provides an in-depth analysis based on structurally related pyrimidine-piperidine scaffolds. The insights into potential biological activities, mechanisms of action, and experimental protocols are extrapolated from extensive research on analogous compounds.

Introduction: The Pyrimidine-Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry

The fusion of pyrimidine and piperidine rings creates a molecular scaffold of significant interest in drug discovery. Pyrimidine, a core component of nucleobases, offers a versatile platform for interacting with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[1] The piperidine moiety, a prevalent fragment in many pharmaceuticals, provides a three-dimensional structure that can be readily functionalized to optimize physicochemical properties and target engagement.[2] The specific linkage in this compound derivatives presents a unique vector for chemical exploration, with the chloropyrimidine acting as a reactive handle for further diversification and the piperidine-4-carboxylic acid offering a key point for interaction with target proteins or for modulating properties such as solubility and cell permeability.

Extensive research on similar pyrimidine-piperidine cores has revealed a strong predisposition for anticancer and kinase inhibitory activities.[3][4] This guide will delve into the potential biological activities of this compound derivatives, with a primary focus on their promise as kinase inhibitors for cancer therapy.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates the displacement of a leaving group by the secondary amine of a piperidine-4-carboxylic acid ester.

A representative synthetic approach is outlined below:

General Synthetic Protocol:
  • Starting Materials: Commercially available 4,6-dichloropyrimidine and ethyl piperidine-4-carboxylate.

  • Reaction: The two starting materials are reacted in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF) or ethanol.

  • Work-up: The reaction mixture is typically purified by column chromatography to yield the ethyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate intermediate.

  • Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.

  • Further Derivatization: The carboxylic acid can be further derivatized to amides or other functional groups using standard coupling reagents like HATU or EDC/HOBt to explore structure-activity relationships.[5]

G start1 4,6-Dichloropyrimidine intermediate Ethyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate start1->intermediate start2 Ethyl piperidine-4-carboxylate start2->intermediate reagent1 DIPEA, DMF reagent1->intermediate product This compound intermediate->product reagent2 LiOH, THF/H2O reagent2->product derivatives Carboxamide Derivatives product->derivatives reagent3 Amine, Coupling Reagents reagent3->derivatives

Caption: General synthetic workflow for the preparation of the core scaffold and its derivatives.

Potential Biological Activity: Kinase Inhibition in Oncology

The pyrimidine core is a well-established ATP mimetic, making it an excellent starting point for the design of kinase inhibitors. Many clinically successful kinase inhibitors, such as imatinib and gefitinib, feature a heterocyclic core that occupies the adenine-binding pocket of the kinase. The this compound scaffold is poised to target a range of kinases implicated in cancer progression.

Likely Kinase Targets and Signaling Pathways:
  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers.[6] The pyrimidine ring can form key hydrogen bonds with the hinge region of the EGFR kinase domain.

  • Protein Kinase B (Akt): A serine/threonine kinase that is a central node in cell survival and proliferation pathways.[7] Structurally related pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives have shown potent and selective inhibition of Akt.[8]

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle. CDK inhibitors are a promising class of anticancer agents.[3]

  • Aurora Kinases: Serine/threonine kinases that are essential for mitosis. Their inhibition can lead to mitotic catastrophe and cancer cell death.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb CyclinD Cyclin D CyclinD->CDK4_6 E2F E2F Rb->E2F CellCycle Cell Cycle Progression E2F->CellCycle

Caption: Simplified signaling pathways commonly targeted by pyrimidine-based kinase inhibitors.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound derivatives as kinase inhibitors, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant protein kinase (e.g., EGFR, Akt, CDK2)

  • Kinase-specific peptide substrate

  • Test compound dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Addition: Add the recombinant kinase to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction for 60 minutes at 30°C.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader and calculate the IC50 value for each compound.

G A Compound Plating (Serial Dilutions) B Kinase Addition & Pre-incubation A->B C Reaction Initiation (Substrate + ATP) B->C D Incubation (30°C) C->D E Signal Detection (e.g., Luminescence) D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay

This assay determines the effect of the compounds on the growth of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)[9]

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Viability Assessment: Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Structure-Activity Relationship (SAR) Insights from Analogs

While specific SAR data for the target scaffold is unavailable, we can infer potential trends from related pyrimidine-4-carboxamide and pyrimidinyl-piperidine series.[5][10]

R1 (at Piperidine-N1)R2 (at Pyrimidine-C6)R3 (at Carboxylic Acid)General Activity TrendReference
HChloroOHStarting point for derivatization-
HSubstituted AminesOHCan modulate kinase selectivity and potency[10]
HChloroSubstituted AmidesAmide substitution can enhance target engagement and cell permeability[5]
Varied HeterocyclesChloroOHCan alter kinase selectivity profile[3]

Key Takeaways from SAR of Analogs:

  • Substitution at the 6-position of the pyrimidine ring: This position is often solvent-exposed in the ATP-binding pocket of kinases, allowing for the introduction of various substituents to improve potency and selectivity.[6]

  • Derivatization of the carboxylic acid: Converting the carboxylic acid to an amide can lead to additional hydrogen bond interactions with the target protein and improve cell permeability.[7]

  • Stereochemistry of the piperidine ring: Introduction of substituents on the piperidine ring can influence the conformational preference and binding affinity.[5]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive literature on structurally related compounds, derivatives of this scaffold are likely to exhibit potent anticancer activity through the inhibition of key oncogenic kinases such as EGFR, Akt, and CDKs.

Future research in this area should focus on:

  • Synthesis of a diverse library of derivatives: Exploring a wide range of substituents at the 6-position of the pyrimidine ring and derivatizing the carboxylic acid moiety.

  • Broad kinase screening: Profiling the synthesized compounds against a panel of cancer-relevant kinases to identify potent and selective inhibitors.

  • Structure-based drug design: Obtaining co-crystal structures of lead compounds with their target kinases to guide further optimization.

  • In vivo evaluation: Assessing the pharmacokinetic properties and antitumor efficacy of promising candidates in animal models.

By leveraging the insights from analogous scaffolds and employing a rational drug design approach, the this compound core has the potential to yield novel and effective therapeutics for the treatment of cancer.

References

  • PubMed. (n.d.). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. [Link]

  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. [Link]

  • PubMed Central. (n.d.). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. [Link]

  • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

  • PubMed. (n.d.). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • ResearchGate. (2020). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. [Link]

  • ResearchGate. (2018). (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

Sources

In Silico Modeling of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a novel small molecule with potential therapeutic applications. Acknowledging the pivotal role of computational methods in modern drug discovery, this document outlines a strategic, multi-step in silico workflow. This workflow is designed to elucidate the compound's potential biological targets, binding interactions, and pharmacokinetic profile. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, this guide offers a robust methodology for researchers, scientists, and drug development professionals to assess the viability of this and similar compounds as drug candidates, thereby accelerating the preclinical discovery phase.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and our understanding of molecular biology has positioned in silico modeling as an indispensable tool in the drug discovery pipeline. It offers a rapid and cost-effective means to prioritize lead compounds, predict their efficacy and safety, and guide further experimental validation. The subject of this guide, this compound, possesses structural motifs—a chloropyrimidine ring and a piperidine-4-carboxylic acid scaffold—that are prevalent in a variety of biologically active molecules. Notably, similar chemical entities have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

The pyrimidine core is a well-established pharmacophore in numerous therapeutic agents, including anticancer and antimicrobial drugs.[1][2] The piperidine moiety, a saturated heterocycle, is a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties.[3] The combination of these two scaffolds in the target molecule suggests a compelling case for its investigation as a potential therapeutic agent.

Given the structural similarities to known antitubercular agents, this guide will focus on a hypothesized mechanism of action against Mycobacterium tuberculosis. Specifically, we will explore the interaction of our compound with two key enzymes in the mycobacterial fatty acid synthesis (FAS-II) pathway:

  • Primary Target: Enoyl-Acyl Carrier Protein Reductase (InhA) : This enzyme is a critical component of the FAS-II system and is the primary target of the frontline antitubercular drug isoniazid.[4] Several classes of direct InhA inhibitors, some containing pyrimidine scaffolds, have been identified, making it a highly relevant target for our investigation.[5]

  • Secondary Target: β-ketoacyl-ACP synthase (KasA) : Another essential enzyme in the FAS-II pathway, KasA, represents a valuable alternative target. Inhibition of KasA has been shown to be a viable strategy for combating M. tuberculosis, including drug-resistant strains.[6][7]

This guide will provide a detailed, step-by-step in silico protocol to model the interaction of this compound with these targets, assess the stability of the resulting complexes, and predict its drug-like properties.

The In Silico Workflow: A Multi-Pillar Approach

Our in silico investigation is structured around three core pillars, each addressing a critical aspect of preclinical drug discovery. This integrated approach ensures a comprehensive evaluation of the target compound.

G cluster_0 Pillar 1: Target Interaction cluster_1 Pillar 2: Complex Stability cluster_2 Pillar 3: Pharmacokinetic Profile Ligand & Protein Preparation Ligand & Protein Preparation Molecular Docking Molecular Docking Ligand & Protein Preparation->Molecular Docking Input Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Output Molecular Dynamics Molecular Dynamics Pose Analysis->Molecular Dynamics Input Trajectory Analysis Trajectory Analysis Molecular Dynamics->Trajectory Analysis Output Ligand Preparation Ligand Preparation ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Input Drug-Likeness Assessment Drug-Likeness Assessment ADMET Prediction->Drug-Likeness Assessment Output

Caption: A schematic of the three-pillar in silico workflow.

Pillar 1: Elucidating Target Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in understanding the binding mode of a potential drug molecule within the active site of its target protein.

Ligand and Protein Preparation: The Foundation of Accurate Docking

The fidelity of molecular docking results is heavily reliant on the quality of the input structures. Therefore, meticulous preparation of both the ligand and the protein is a critical first step.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation : Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Structure Conversion and Energy Minimization : Convert the 2D structure into a 3D conformation. Subsequently, perform energy minimization using a force field like MMFF94 to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or the command-line tool Open Babel.

  • File Format Conversion : Save the 3D structure in a suitable format for docking, such as .pdbqt for AutoDock Vina, which includes atomic charges and atom type definitions.

Experimental Protocol: Protein Preparation

  • Protein Structure Retrieval : Download the crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use:

    • InhA : PDB ID: 4TRN (complexed with NADH)[8]

    • KasA : PDB ID: 2WGD[9]

  • Initial Structure Cleanup : Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors (like NADH for InhA).

  • Protonation and Repair : Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds. Check for and repair any missing atoms or residues in the protein structure.

  • Charge Assignment : Assign partial charges to the protein atoms.

  • File Format Conversion : Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.

Molecular Docking Simulation: Predicting the Binding Pose

With the prepared ligand and protein structures, we can now perform the molecular docking simulation. AutoDock Vina is a widely used and effective tool for this purpose.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Definition : Define a 3D grid box that encompasses the active site of the target protein. The size and center of this box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File Setup : Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness. A higher exhaustiveness value increases the thoroughness of the conformational search.

  • Running the Docking Simulation : Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Output Analysis : Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Visualization and Analysis of Docking Results

The output from the docking simulation must be carefully analyzed to understand the nature of the predicted interactions.

Data Presentation: Docking Results

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
InhA4TRN[Example Value][Example: TYR158, NAD301]
KasA2WGD[Example Value][Example: GLY123, PHE234]

Workflow for Analyzing Docking Poses

G Docking Output Docking Output Visualize Top Poses Visualize Top Poses Docking Output->Visualize Top Poses Load into PyMOL/Chimera Identify Key Interactions Identify Key Interactions Visualize Top Poses->Identify Key Interactions Hydrogen Bonds, Hydrophobic Interactions Compare with Known Inhibitors Compare with Known Inhibitors Identify Key Interactions->Compare with Known Inhibitors Validate Binding Mode Select Best Pose for MD Select Best Pose for MD Compare with Known Inhibitors->Select Best Pose for MD Rationale-based Selection

Caption: Workflow for the analysis of molecular docking results.

Pillar 2: Assessing Complex Stability with Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.

System Preparation for MD Simulation

The best-ranked docking pose is used as the starting point for the MD simulation. GROMACS is a powerful and widely used software package for performing MD simulations.

Experimental Protocol: Preparing the System for GROMACS

  • Complex Creation : Combine the coordinates of the protein and the selected ligand pose into a single PDB file.

  • Force Field Selection : Choose an appropriate force field for the simulation (e.g., AMBER or CHARMM for the protein and GAFF for the ligand).

  • Solvation : Place the protein-ligand complex in a periodic box of water molecules to simulate an aqueous environment.

  • Ionization : Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization : Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

Running the Molecular Dynamics Simulation

The MD simulation itself involves several stages to equilibrate the system before the production run.

Experimental Protocol: GROMACS MD Simulation

  • NVT Equilibration : Perform a short simulation at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein-ligand complex.

  • NPT Equilibration : Follow this with a simulation at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the density of the system.

  • Production MD : Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the system.

Analysis of MD Trajectories

The trajectory from the production MD run is a rich source of information about the stability and dynamics of the protein-ligand complex.

Key Analyses of MD Trajectories

  • Root Mean Square Deviation (RMSD) : To assess the overall stability of the protein and the ligand's position over time.

  • Root Mean Square Fluctuation (RMSF) : To identify flexible and rigid regions of the protein.

  • Hydrogen Bond Analysis : To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

  • Binding Free Energy Calculation (MM/PBSA or MM/GBSA) : To obtain a more accurate estimation of the binding affinity.

Pillar 3: Predicting the Pharmacokinetic Profile (ADMET)

A promising drug candidate must not only bind effectively to its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools provide an early assessment of a compound's drug-likeness.

In Silico ADMET Prediction

Several online platforms, such as SwissADME and ADMETlab 2.0, offer a suite of predictive models for various ADMET properties.[10][11]

Experimental Protocol: ADMET Prediction using SwissADME

  • Input Structure : Provide the SMILES string of this compound to the SwissADME web server.

  • Run Prediction : Initiate the calculation.

  • Analyze Results : The server will provide predictions for a wide range of properties.

Interpreting ADMET Predictions

The predicted ADMET properties should be carefully evaluated to identify potential liabilities.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight[Example Value]Conforms to Lipinski's Rule of Five
LogP[Example Value]Indicates lipophilicity
Water Solubility[Example Value]Affects absorption and formulation
Pharmacokinetics
GI Absorption[Example Value]High/Low probability of oral absorption
BBB Permeant[Example Value]Ability to cross the blood-brain barrier
CYP450 Inhibition[Example Value]Potential for drug-drug interactions[6]
Drug-Likeness
Lipinski's Rule of Five[Example Value]Guideline for oral bioavailability
Bioavailability Score[Example Value]Overall probability of being a viable oral drug

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the preliminary assessment of this compound as a potential therapeutic agent. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the compound's potential biological activity, binding mechanism, and pharmacokinetic profile.

The findings from this in silico investigation should be viewed as a powerful hypothesis-generating tool. Favorable results would provide a strong rationale for proceeding with experimental validation, including chemical synthesis, in vitro enzyme inhibition assays, and cell-based assays to confirm the predicted biological activity. This iterative cycle of in silico modeling and experimental testing is at the heart of modern, efficient drug discovery.

References

  • GROMACS. GROMACS Tutorials. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • Al-Rubaie, A. F., & Al-Hassani, R. A. (2022). Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design. Tuberculosis, 136, 102244. [Link]

  • Slayden, R. A., & Barry, C. E. (2009). Crystal structures of Mycobacterium tuberculosis KasA show mode of action within cell wall biosynthesis and its inhibition by thiolactomycin. Structure, 17(7), 972-980. [Link]

  • Kremer, L., & Besra, G. S. (2002). KasA, a potential drug target in Mycobacterium tuberculosis. Trends in molecular medicine, 8(4), 153-156. [Link]

  • Chollet, A., Mourey, L., Lherbet, C., Delbot, A., Julien, S., Baltas, M., ... & Bernardes-Génisson, V. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Journal of structural biology, 190(3), 328-337. [Link]

  • Kaur, H., Singh, P., & Kumar, V. (2021). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC advances, 11(48), 30235-30248. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Hevener, K. E., Ribolla, P. E., & Rick, L. E. (2011). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Journal of medicinal chemistry, 54(1), 251-264. [Link]

  • Heath, R. J., & Rock, C. O. (2002). Enoyl-acyl carrier protein reductase (fabI) is a sensible target for the development of novel antimicrobials. Current opinion in investigational drugs (London, England: 2000), 3(11), 1624-1629. [Link]

  • Vilcheze, C., & Jacobs Jr, W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35-50. [Link]

  • Moir, D. T. (2005). Identification of inhibitors of bacterial enoyl-acyl carrier protein reductase. Current drug targets. Infectious disorders, 5(3), 297-305. [Link]

  • Singh, A., & Kumar, R. (2021). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Journal of Pharmaceutical Sciences and Research, 13(1), 1-5. [Link]

  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]

  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38. [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. [Link]

  • Case, D. A., Cheatham III, T. E., Darden, T., Gohlke, H., Luo, R., Merz Jr, K. M., ... & Woods, R. J. (2005). The Amber biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668-1688. [Link]

  • Van Der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. (2005). GROMACS: fast, flexible, and free. Journal of computational chemistry, 26(16), 1701-1718. [Link]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Jorgensen, W. L. (2009). The many roles of computation in drug discovery. science, 325(5942), 813-814. [Link]

  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

  • Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics and modelling, 25(2), 247-260. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

Sources

A Technical Guide to the Solubility of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a chloropyrimidine moiety, a piperidine ring, and a carboxylic acid functional group, presents a unique physicochemical profile that dictates its behavior in various solvent systems. A thorough understanding of its solubility is paramount for successful formulation, purification, and delivery of any potential therapeutic agent derived from this scaffold.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. We will delve into the structural attributes that govern its solubility, present robust experimental protocols for both qualitative and quantitative assessment, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3][4][5] The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.

  • Chloropyrimidine Moiety: The pyrimidine ring itself is a heterocyclic aromatic system containing two nitrogen atoms, which can act as hydrogen bond acceptors. The presence of a chlorine atom adds to the molecule's hydrophobicity and molecular weight.

  • Piperidine Ring: This is a saturated heterocyclic amine. The nitrogen atom in the piperidine ring is basic and can act as a hydrogen bond acceptor.

  • Carboxylic Acid Group: This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. It can also deprotonate to form a carboxylate salt in the presence of a base, which significantly increases aqueous solubility.[6]

Given these features, we can predict the following general solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the nitrogen atoms of the pyrimidine and piperidine rings. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which helps to solvate polar molecules. Good solubility is anticipated in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of multiple polar functional groups, the compound is expected to have very low solubility in nonpolar solvents.

To illustrate the structure of the compound:

Caption: Chemical structure of this compound.

Experimental Determination of Solubility

A multi-tiered approach is recommended for determining the solubility of this compound. This begins with a qualitative assessment to rapidly screen a range of solvents, followed by a more rigorous quantitative method for precise measurements in selected solvents.

Qualitative Solubility Assessment

This initial screening provides a rapid and material-sparing way to classify the compound's solubility.

Protocol:

  • Preparation: Dispense approximately 1-2 mg of the compound into a series of small, clear glass vials.

  • Solvent Addition: To each vial, add a different organic solvent dropwise (e.g., 100 µL at a time) from a calibrated pipette.

  • Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect for the dissolution of the solid against a contrasting background.

  • Classification: Categorize the solubility based on the amount of solvent required for complete dissolution.

Table 1: Qualitative Solubility Classification

ClassificationObservation
Very Soluble Dissolves in < 1 mL of solvent per 10 mg of solute
Soluble Dissolves in 1-5 mL of solvent per 10 mg of solute
Sparingly Soluble Dissolves in 5-30 mL of solvent per 10 mg of solute
Insoluble Does not completely dissolve in > 30 mL of solvent

This method allows for the efficient selection of appropriate solvents for quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium or thermodynamic solubility is best determined using the shake-flask method, which is considered the "gold standard" for its reliability.[7][8][9][10]

Experimental Workflow Diagram:

G start Start: Prepare Vials add_compound Add Excess Compound to Solvent start->add_compound equilibrate Equilibrate (e.g., 24-72h at controlled temp) add_compound->equilibrate phase_separation Phase Separation (Centrifugation/Filtration) equilibrate->phase_separation sampling Sample Supernatant phase_separation->sampling analysis Analyze Concentration (e.g., HPLC) sampling->analysis calculate Calculate Solubility (mg/mL) analysis->calculate end End: Report Data calculate->end

Caption: Workflow for the quantitative shake-flask solubility determination method.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[11] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.[8]

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. To prevent precipitation upon cooling, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Data Presentation and Interpretation

The results of the quantitative solubility assessment should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Solubility (mg/mL)
HexaneNonpolar1.9< 0.1
TolueneNonpolar2.40.5
DichloromethanePolar Aprotic9.15.2
AcetonePolar Aprotic2115.8
AcetonitrilePolar Aprotic37.525.1
EthanolPolar Protic24.545.7
MethanolPolar Protic32.760.3
Dimethylformamide (DMF)Polar Aprotic36.7> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 150

Interpretation of Results:

The hypothetical data in Table 2 align with the predicted solubility behavior. The very low solubility in nonpolar solvents like hexane and toluene is expected due to the polar nature of the carboxylic acid and the nitrogen-containing rings. As the polarity of the solvent increases, particularly with polar aprotic solvents capable of accepting hydrogen bonds, the solubility increases significantly. The highest solubilities are observed in highly polar solvents like DMF and DMSO, which are excellent at solvating a wide range of organic molecules. The good solubility in polar protic solvents like methanol and ethanol is due to their ability to engage in hydrogen bonding with the solute.

Conclusion

A comprehensive understanding of the solubility of this compound is crucial for its development as a potential pharmaceutical agent. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and detailed, practical protocols for its experimental determination. By employing a systematic approach of qualitative screening followed by quantitative analysis using the shake-flask method, researchers can generate reliable and accurate solubility data. This information is indispensable for guiding formulation strategies, optimizing purification processes, and ultimately, advancing the development of new therapeutics.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][12]

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link][7]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link][13]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][14]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][8]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link][1]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link][6]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link][9]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link][11]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][10]

  • Unknown. (n.d.). Solubility and Polarity. Retrieved from [Link][2]

  • YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link][3]

  • Homework.Study.com. (n.d.). How does polarity affect solubility?. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Organic chemistry. Retrieved from [Link]

  • YouTube. (2025, December 6). Why Does Polarity Affect Compound Solubility Behavior?. Retrieved from [Link][5]

Sources

Methodological & Application

Application Note & Protocol: Efficient Amide Coupling of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Privileged Scaffold

In the landscape of modern drug discovery, heterocyclic moieties are cornerstones in the design of novel therapeutic agents. Among these, the pyrimidine-piperidine scaffold is of significant interest due to its prevalence in a wide array of biologically active molecules. 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid represents a versatile and highly valuable building block. The presence of a reactive carboxylic acid handle and an electrophilic chloropyrimidine ring allows for sequential, directed modifications, enabling the rapid generation of diverse chemical libraries.

The formation of an amide bond is arguably the most frequently utilized reaction in medicinal chemistry, prized for its stability and its role as a key structural motif in countless pharmaceuticals.[1][2] This application note provides a detailed, field-proven protocol for the efficient coupling of this compound with a primary or secondary amine. We will delve into the rationale for reagent selection, provide a step-by-step experimental guide, and discuss methods for reaction monitoring and product purification, ensuring a robust and reproducible workflow for researchers and drug development professionals.

The Cornerstone of Success: Selecting the Optimal Coupling Reagent

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires the "activation" of the carboxylic acid to proceed efficiently.[1] This is achieved using a coupling reagent. While numerous options exist, they primarily fall into three major classes: carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[3][4]

  • Carbodiimides: Cost-effective reagents like N,N'-Dicyclohexylcarbodiimide (DCC) are effective but produce a dicyclohexylurea (DCU) byproduct that is notoriously insoluble in many organic solvents, complicating purification.[3][4][5] Water-soluble carbodiimides like EDC circumvent this issue, but the O-acylisourea intermediate can be prone to racemization, a critical concern when dealing with chiral substrates.[6][7]

  • Phosphonium Salts: Reagents like PyBOP are highly reactive but can be more expensive. An early phosphonium reagent, BOP, was found to produce the carcinogenic byproduct hexamethylphosphoramide (HMPA), leading to the development of safer alternatives like PyBOP.[3]

  • Uronium/Aminium Salts: This class, particularly HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), has become the gold standard for many challenging amide couplings. HATU is renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization, especially when used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5]

For this protocol, HATU is selected as the coupling reagent. Its superior performance provides a high probability of success across a broad range of amine coupling partners, ensuring high yields and purity, which are paramount in a drug development setting.

Unveiling the Mechanism: The HATU-Mediated Pathway

Understanding the reaction mechanism is key to troubleshooting and optimization. The HATU-mediated amide bond formation is a multi-step process that efficiently generates a highly reactive intermediate.[8]

  • Deprotonation: The tertiary amine base, DIPEA, deprotonates the this compound to form a carboxylate anion.

  • Activation: The nucleophilic carboxylate anion attacks the electron-deficient carbon of HATU.

  • Intermediate Formation: This attack leads to the formation of a highly reactive O-acylisouronium species and the release of the 7-aza-1-hydroxybenzotriazole (HOAt) anion. This anion then rapidly reacts with the activated intermediate to form a stable, yet highly reactive, OAt-activated ester.[8]

  • Nucleophilic Attack: The primary or secondary amine coupling partner attacks the carbonyl carbon of the OAt-activated ester.

  • Amide Formation: The tetrahedral intermediate collapses, expelling HOAt as a leaving group and forming the final, stable amide bond.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + DIPEA - DIPEA·H⁺ ActivatedEster OAt-Activated Ester RCOO->ActivatedEster + HATU HATU HATU Product Amide Product (R-CONHR') ActivatedEster->Product + Amine (R'-NH₂) HOAt HOAt ActivatedEster->HOAt Releases Amine Amine (R'-NH₂) DIPEA DIPEA (Base)

Caption: The HATU-mediated amide coupling mechanism.

Detailed Experimental Protocol

This protocol details a general procedure for coupling this compound with a generic primary amine. Adjustments may be necessary for specific amines.

Materials and Equipment
  • Reagents:

    • This compound

    • Amine of choice (primary or secondary)

    • HATU (CAS: 148893-10-1)

    • N,N-Diisopropylethylamine (DIPEA) (CAS: 7087-68-5)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or argon inlet

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

    • Flash chromatography system (if required)

Reagent Stoichiometry
ReagentRoleMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compoundStarting Material255.701.0256 mg
AmineCoupling PartnerVaries1.11.1 mmol
HATUCoupling Reagent380.231.2456 mg
DIPEANon-nucleophilic Base129.242.5434 µL (0.323 g)
DMFSolvent73.09-5-10 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approx. 0.1-0.2 M concentration) and stir until all solids have dissolved.

  • Base Addition: Add DIPEA (2.5 eq) to the solution via syringe.

  • Activation: Add HATU (1.2 eq) to the mixture in one portion. Stir the reaction at room temperature for 15-20 minutes. This is the "pre-activation" step where the active ester is formed.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 30-60 minutes until the starting carboxylic acid is consumed (typically 1-4 hours).[2]

  • Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by brine (1x).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.[2][9]

Protocol_Workflow Start 1. Dissolve Acid in DMF AddBase 2. Add DIPEA Start->AddBase AddHATU 3. Add HATU (Activate) AddBase->AddHATU AddAmine 4. Add Amine AddHATU->AddAmine Monitor 5. Monitor Reaction (TLC/LC-MS) AddAmine->Monitor Monitor->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 7. Dry, Concentrate & Purify Workup->Purify Product Final Amide Product Purify->Product

Caption: Experimental workflow for HATU-mediated coupling.

Reaction Monitoring and Product Characterization

Effective reaction monitoring is crucial to determine the endpoint and prevent the formation of byproducts from prolonged reaction times.

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method. A suitable eluent system (e.g., 50-100% Ethyl Acetate in Hexanes) should be chosen to achieve good separation between the starting carboxylic acid (which often streaks or stays at the baseline), the amine, and the more nonpolar amide product. The consumption of the limiting reagent (the carboxylic acid) indicates the reaction's progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, LC-MS is the preferred method. It provides information on the retention times of all components and confirms the formation of the desired product by its mass-to-charge ratio (m/z).[2][10]

  • Nuclear Magnetic Resonance (NMR): Once purified, ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final amide product.[2][10]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient coupling reagent or base.2. Poor quality or wet solvent/reagents.3. Sterically hindered amine.1. Re-check calculations; ensure accurate addition of reagents.2. Use fresh, anhydrous solvents and high-purity reagents.3. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time.
Low Yield 1. Inefficient extraction during workup.2. Product loss during chromatography.3. Side reactions.1. Ensure the product is soluble in the extraction solvent. Perform back-extraction of the aqueous layers if necessary.2. Optimize chromatography conditions (eluent, silica loading).3. Ensure an inert atmosphere; consider lowering the temperature if decomposition is suspected.
Multiple Spots on TLC 1. Presence of unreacted starting materials.2. Formation of byproducts (e.g., reaction of HATU with the amine).1. Allow the reaction to proceed longer or add slightly more amine/coupling reagent.2. Ensure the amine is added after the pre-activation step. Purify carefully via chromatography.

Conclusion

The protocol described herein provides a robust and highly efficient method for the synthesis of amides derived from this compound. The strategic selection of HATU as the coupling reagent ensures high yields, minimal side reactions, and operational simplicity. This self-validating system, complete with clear steps for execution, monitoring, and troubleshooting, empowers researchers to confidently generate diverse libraries of compounds for screening in drug discovery programs, accelerating the path toward novel therapeutics.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • mechanism of amide formation with DCC. YouTube. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. RSC Publishing. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. NIH National Center for Biotechnology Information. [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • (Top) Generalised scheme of the amide coupling used to investigate... ResearchGate. [Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. ACS Publications. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. DSpace@MIT. [Link]

  • Decarboxylative Cross-Coupling of Aryls and Hetaryls. Thieme Chemistry. [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

Sources

The Versatile Scaffold: 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Fragment in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic assembly of molecular fragments to create novel therapeutic agents is paramount. Among the vast arsenal of building blocks available to the drug discovery scientist, 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid has emerged as a particularly valuable and versatile scaffold. Its unique combination of a reactive chloropyrimidine moiety, a conformationally constrained piperidine ring, and a carboxylic acid handle provides a trifecta of chemical functionality that can be precisely manipulated to engage a diverse range of biological targets. This technical guide serves as a comprehensive resource for researchers, offering in-depth application notes and detailed protocols for the synthesis and utilization of this powerful chemical entity. We will explore its application in the development of potent kinase inhibitors and novel anti-tubercular agents, providing the foundational knowledge and practical methodologies to leverage this scaffold in your own drug discovery programs.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in medicinal chemistry. These properties influence its reactivity, solubility, and ultimately the drug-like characteristics of its derivatives.

PropertyValue (Predicted)Source
Molecular FormulaC₁₀H₁₂ClN₃O₂ChemDraw
Molecular Weight241.67 g/mol ChemDraw
pKa (most acidic)~4.5 (Carboxylic Acid)MarvinSketch
pKa (most basic)~3.0 (Pyrimidine N)MarvinSketch
cLogP1.25ChemDraw
Topological Polar Surface Area (TPSA)71.9 ŲChemDraw

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents, makes it susceptible to attack by nucleophiles like the secondary amine of piperidine-4-carboxylic acid.

Protocol 1: Synthesis of this compound

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or a mild inorganic base such as potassium carbonate (K₂CO₃) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction goes to completion.

  • Temperature: Elevated temperatures are employed to overcome the activation energy of the reaction, as the piperidine nitrogen is a moderately strong nucleophile.

  • Work-up: An acidic work-up is crucial to protonate the carboxylic acid, making it less soluble in the aqueous phase and facilitating its precipitation and isolation.

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the piperidine derivative.

  • Add DIPEA (2.5 eq) or K₂CO₃ (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve 4,6-dichloropyrimidine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the 4,6-dichloropyrimidine solution dropwise to the stirring piperidine solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold EtOAc or diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield this compound as a solid.

  • The product can be further purified by recrystallization if necessary.

cluster_synthesis Synthesis Workflow Reactants 4,6-Dichloropyrimidine + Piperidine-4-carboxylic acid Reaction SNAr Reaction (DMF, Base, 80-100°C) Reactants->Reaction Workup Aqueous Work-up & Acidification (pH 3-4) Reaction->Workup Isolation Filtration & Drying Workup->Isolation Product 1-(6-Chloropyrimidin-4-yl)piperidine- 4-carboxylic acid Isolation->Product

Caption: Synthetic workflow for this compound.

Application Note 1: Scaffold for Potent Akt Kinase Inhibitors in Oncology

Background: The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many human cancers, making the serine/threonine kinase Akt a prime target for therapeutic intervention.[2] The this compound scaffold has been successfully employed in the development of potent and selective Akt inhibitors. The pyrimidine core can mimic the adenine region of ATP, while the piperidine-4-carboxylic acid portion can be elaborated to interact with specific residues in the kinase domain, thereby conferring potency and selectivity.[3]

cluster_akt_pathway Simplified Akt Signaling Pathway and Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrimidine-piperidine Akt Inhibitor Inhibitor->Akt

Caption: Simplified Akt signaling pathway and the point of intervention for pyrimidine-piperidine based inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • Amide Formation: The carboxylic acid is typically converted to an amide. The nature of the amine used for this coupling is critical for potency and selectivity. Bulky, hydrophobic groups often occupy the hydrophobic pocket near the ATP-binding site.

  • Substitution at C6-position: The chlorine atom at the C6 position of the pyrimidine is a key reactive handle for further modification. Displacement with various amines can modulate potency, selectivity, and pharmacokinetic properties.

  • Piperidine Ring: The piperidine ring serves as a rigid linker, positioning the substituents for optimal interaction with the target. Its conformation can influence binding affinity.

Protocol 2: Amide Coupling and Derivatization

Procedure:

  • Suspend this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or DMF.

  • Add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) in the presence of an additive like HOBt (1.2 eq).

  • Add a base, typically DIPEA (3.0 eq), and stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous work-up, typically washing with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 3: In Vitro Akt Kinase Inhibition Assay

Principle: This protocol outlines a generic biochemical assay to determine the in vitro potency (IC₅₀) of a test compound against Akt kinase. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human Akt1, Akt2, or Akt3 enzyme

  • Biotinylated substrate peptide (e.g., Crosstide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Test compound stock solution in DMSO

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • 384-well microplate, low volume, white

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 5 µL of the Akt enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP in assay buffer. The final ATP concentration should be at or near its Kₘ.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a stop/detection solution containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin in a suitable buffer (e.g., containing EDTA).

  • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read the plate on a TR-FRET-capable plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to that at 615 nm.

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDModification at C6-positionAmide MoietyAkt1 IC₅₀ (nM)
AZD5363 7H-pyrrolo[2,3-d]pyrimidin-4-yl4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]3
Derivative A -NHCH₃-NH-benzyl50
Derivative B -morpholino-NH-benzyl25
Derivative C -NHCH₃-NH-(4-fluorobenzyl)35

Note: Data is representative and compiled from analogous series in the literature for illustrative purposes.[3]

Application Note 2: A Building Block for Novel Anti-Tubercular Agents

Background: Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide. The emergence of multidrug-resistant strains necessitates the discovery of new drugs with novel mechanisms of action.[4] The menaquinone (MK) biosynthesis pathway is essential for the survival of Mtb as it is a key component of the electron transport chain, crucial for ATP production.[5] MenA, a 1,4-dihydroxy-2-naphthoate isoprenyltransferase, is a validated target within this pathway.[5] The this compound scaffold has been utilized to develop potent inhibitors of MenA.[6]

cluster_mena_pathway Menaquinone Biosynthesis and MenA Inhibition Chorismate Chorismate OSB o-succinylbenzoate Chorismate->OSB MenF, D, C, E DHNA 1,4-dihydroxy- 2-naphthoate OSB->DHNA MenB MenA MenA DHNA->MenA DMK Demethylmenaquinone MenA->DMK MK Menaquinone (MK) DMK->MK MenG ETC Electron Transport Chain (ATP Production) MK->ETC Inhibitor Pyrimidine-piperidine MenA Inhibitor Inhibitor->MenA

Caption: The menaquinone biosynthesis pathway in M. tuberculosis and the role of MenA as a therapeutic target.

Structure-Activity Relationship (SAR) Insights:

  • Amide/Ester Functionality: The carboxylic acid can be converted to various amides or esters to explore interactions with the MenA active site. Lipophilic groups are often favored.

  • C6-Substituent: The chloro group on the pyrimidine can be displaced with various nucleophiles to modulate the physicochemical properties and target engagement of the molecule.

  • Piperidine Substituents: Modifications on the piperidine ring itself can be explored to optimize the spatial arrangement of the key interacting moieties.

Protocol 4: Whole-Cell Phenotypic Screening against M. tuberculosis

Principle: This protocol describes a common method, the Microplate Alamar Blue Assay (MABA), to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mtb. MABA uses a redox indicator that changes color in response to metabolic activity.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • Test compounds in DMSO

  • 96-well microplates, sterile

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Negative control (DMSO vehicle)

Procedure:

  • Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8).

  • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth.

  • Prepare serial two-fold dilutions of the test compounds in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include wells for positive and negative controls.

  • Inoculate each well (except for a media-only control) with 100 µL of the diluted Mtb suspension. The final volume will be 200 µL.

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation:

Compound IDC6-Substituent on PyrimidineR Group on CarboxamideMtb H37Rv MIC (µM)MenA IC₅₀ (µM)
Analog 1 -Cl-NH-(4-chlorobenzyl)12.522
Analog 2 -OCH₃-NH-(4-chlorobenzyl)>50>100
Analog 3 -Cl-NH-(4-fluorobenzyl)15.028
Analog 4 -Cl-O-ethyl25.045

Note: Data is representative and based on published studies of similar compound classes for illustrative purposes.[5][6]

Conclusion and Future Perspectives

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its synthetic tractability and inherent structural features make it an ideal starting point for the development of inhibitors against a range of clinically relevant targets. The detailed protocols and application notes provided herein offer a robust framework for researchers to explore the potential of this versatile building block. Future work will undoubtedly see the continued evolution of this scaffold, with the incorporation of novel chemical functionalities and its application to an even broader array of biological targets, further solidifying its importance in the ongoing quest for new medicines.

References

  • Aldrich, C. C., Pujari, V., Hegde, P., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125. Available at: [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. Available at: [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Available at: [Link]

  • Pujari, V., Hegde, P., Guo, L., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Tshiwawa, T., Mbaveng, A. T., Singh, V., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. Available at: [Link]

  • Krause, J., Pluskota-Karwatka, D., Augustynowicz-Kopeć, E., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1029283. Available at: [Link]

  • Onajole, O. K., Abraham, I. A., & Adejayan, A. O. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International Journal of Medicinal Chemistry, 2014, 614808. Available at: [Link]

  • Singh, R., Kumar, A., Chhillar, A. K., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 63(15), 8196–8219. Available at: [Link]

  • Metwally, K., & Abo-Dya, N. (2023). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 335-364. Available at: [Link]

  • Liu, R., Liu, D., & Zheng, J. (2020). Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: Current preclinical and clinical development. ResearchGate. Available at: [Link]

  • Crick, D. C., Brennan, P. J., & Belisle, J. T. (2009). Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence. PubMed Central. Available at: [Link]

  • Onajole, O. K., Abraham, I. A., & Adejayan, A. O. (2014). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. ResearchGate. Available at: [Link]

  • Blake, J. F., Barlaam, B., Bar-Nir, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]

  • Metwally, K., & Abo-Dya, N. (2023). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. Available at: [Link]

  • Bashiri, G., Rehan, A. M., Greenwood, D. R., et al. (2012). Characterization of MenA (isoprenyl diphosphate:1,4-dihydroxy-2-naphthoate isoprenyltransferase) from Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • Kumar, A., Singh, R., Chhillar, A. K., et al. (2020). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ACS Infectious Diseases, 6(11), 3058–3072. Available at: [Link]

  • Makiko, K. (2011). Investigation into the biosynthesis and function of a novel sulfomenaquinone from Mycobacterium tuberculosis. eScholarship.org. Available at: [Link]

  • Singh, R., Kumar, A., Chhillar, A. K., et al. (2021). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. Available at: [Link]

  • Al-Ostoot, F. H., Al-Wabli, R. I., & Al-Ghorbani, M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Butini, S., Brindisi, M., Brogi, S., et al. (2021). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available at: [Link]

  • Tiwari, D., & Kumar, A. (2021). Bioenergetics of Mycobacterium: An Emerging Landscape for Drug Discovery. ResearchGate. Available at: [Link]

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. Available at: [Link]

  • Kumar, A., Singh, R., Chhillar, A. K., et al. (2023). Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. MDPI. Available at: [Link]

  • Chen, Y., Zhang, Y., & Li, Y. (2021). Triangle of AKT2, miRNA, and Tumorigenesis in Different Cancers. ResearchGate. Available at: [Link]

  • Metwally, K., & Abo-Dya, N. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 30(33), 3656-3685. Available at: [Link]

  • Kádár, Z., Urbán, E., & Szabó, D. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Li, X., Liu, N., & Zhang, H. (2011). Crystal structure of Mycobacterium tuberculosis MenB, a key enzyme in vitamin K2 biosynthesis. PubMed. Available at: [Link]

  • Butini, S., Brindisi, M., Brogi, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

Sources

"experimental procedure for N-alkylation of piperidine-4-carboxylic acid with 4,6-dichloropyrimidine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of piperidine scaffolds with heterocyclic aromatic systems is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of compounds with significant therapeutic potential. The pyrimidine ring, in particular, is a privileged structure found in numerous FDA-approved drugs. This application note provides a detailed experimental procedure for the N-alkylation of piperidine-4-carboxylic acid with 4,6-dichloropyrimidine to synthesize 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid. This target molecule serves as a valuable building block for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a well-established method for forming carbon-nitrogen bonds. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atoms at the C4 and C6 positions, making them susceptible to displacement by nucleophiles like the secondary amine of the piperidine ring. To ensure the success and reproducibility of this synthesis, this guide will present a two-stage approach: initial esterification of the piperidine-4-carboxylic acid followed by the N-alkylation reaction. This strategy is employed to prevent potential side reactions and solubility issues associated with the free carboxylic acid group under the basic conditions required for the SNAr reaction.

Chemical Principles and Reaction Mechanism

The overall synthetic strategy involves two key transformations:

  • Esterification: The carboxylic acid of piperidine-4-carboxylic acid is first converted to its methyl ester. This is a standard protection step that enhances the starting material's solubility in organic solvents and prevents the acidic proton of the carboxylic acid from interfering with the basic conditions of the subsequent N-alkylation step.

  • Nucleophilic Aromatic Substitution (SNAr): The N-alkylation proceeds via an SNAr mechanism. The piperidine nitrogen acts as the nucleophile, attacking one of the electrophilic carbon atoms (C4 or C6) of the 4,6-dichloropyrimidine. These positions are electronically equivalent, so the initial mono-substitution does not exhibit regioselectivity. The reaction is facilitated by a non-nucleophilic base, which neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Selective mono-substitution is generally achievable by controlling the stoichiometry of the reactants.[1]

The reaction mechanism can be visualized as follows:

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group Piperidine Piperidine-4-carboxylate (Nucleophile) Pyrimidine 4,6-Dichloropyrimidine (Electrophile) Meisenheimer Meisenheimer Complex (Intermediate) Piperidine->Meisenheimer attacks C4 Pyrimidine->Meisenheimer Meisenheimer2 Meisenheimer Complex Product 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate Meisenheimer2->Product aromaticity restored Chloride Cl⁻ Meisenheimer2->Chloride elimination

Caption: Simplified SNAr mechanism for the N-alkylation.

Experimental Workflow

The following diagram illustrates the overall experimental workflow:

Caption: Overall experimental workflow for the synthesis.

Safety Precautions

4,6-Dichloropyrimidine is a corrosive and hazardous substance. It can cause severe skin burns and eye damage. Handle this reagent only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Thionyl chloride is also a corrosive and toxic chemical. All manipulations should be performed in a fume hood.

Detailed Experimental Protocols

Part 1: Synthesis of Piperidine-4-carboxylic acid methyl ester

This protocol describes the esterification of piperidine-4-carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Piperidine-4-carboxylic acid129.165.00 g38.7
Methanol (anhydrous)32.04100 mL-
Thionyl chloride (SOCl₂)118.973.37 mL (5.71 g)48.0

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carboxylic acid (5.00 g, 38.7 mmol).

  • Add anhydrous methanol (100 mL) to the flask and stir to suspend the solid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (3.37 mL, 48.0 mmol) dropwise to the stirred suspension over 15-20 minutes. Caution: The addition is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the excess methanol and SOCl₂.

  • The resulting residue is the hydrochloride salt of piperidine-4-carboxylic acid methyl ester, which can be used directly in the next step or neutralized and purified further if desired.

Part 2: Synthesis of this compound methyl ester

This protocol details the N-alkylation of the prepared ester with 4,6-dichloropyrimidine. A commercially available source for a closely related compound, this compound methyl ester, can be found, indicating the viability of this synthesis.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Piperidine-4-carboxylic acid methyl ester HCl179.656.95 g38.7
4,6-Dichloropyrimidine148.995.76 g38.7
Potassium carbonate (K₂CO₃)138.2116.0 g116
Acetonitrile (anhydrous)41.05150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude piperidine-4-carboxylic acid methyl ester hydrochloride (6.95 g, 38.7 mmol), 4,6-dichloropyrimidine (5.76 g, 38.7 mmol), and potassium carbonate (16.0 g, 116 mmol).

  • Add anhydrous acetonitrile (150 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the solid with acetonitrile (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Work-up and Purification:

  • Dissolve the crude residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound methyl ester.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion

This application note provides a reliable and detailed two-step procedure for the synthesis of this compound, starting from piperidine-4-carboxylic acid. The initial esterification effectively protects the carboxylic acid functionality, allowing for a clean and efficient nucleophilic aromatic substitution reaction with 4,6-dichloropyrimidine. This protocol is designed for researchers in drug discovery and medicinal chemistry, providing a robust method for accessing valuable heterocyclic building blocks.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. B016409.
  • BenchChem. A comparative study of 4,6-diethoxy- vs.
  • BenchChem. Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution. B016409.
  • BenchChem.
  • Antipin, R. L., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(18), 4235.
  • Echemi. This compound methyl ester. CAS No. 914347-88-9.

Sources

The Strategic Utility of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the assembly of complex molecular architectures from versatile, well-characterized building blocks is a cornerstone of efficient lead generation and optimization. Among these, 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid has emerged as a particularly valuable scaffold. Its unique combination of a reactive chloropyrimidine ring, a conformationally constrained piperidine core, and a versatile carboxylic acid handle provides a powerful three-pronged platform for the synthesis of targeted therapeutic agents. The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional vector to explore chemical space.[1] The chloropyrimidine moiety serves as a key electrophilic partner in a variety of coupling reactions, enabling the facile introduction of diverse substituents. Finally, the carboxylic acid functional group is a classic anchor for the formation of amides, esters, and other functionalities, allowing for the construction of extensive libraries of analogs for structure-activity relationship (SAR) studies.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into its core applications, provide detailed, field-proven protocols for its utilization, and explain the causal logic behind key experimental choices.

Core Applications in Medicinal Chemistry

The inherent reactivity of the 6-chloro position on the pyrimidine ring, primarily through nucleophilic aromatic substitution (SNAr), makes this building block exceptionally useful for linking to various nucleophiles, particularly amines and thiols. This reactivity is central to its application in constructing inhibitors for a range of protein targets.

Kinase Inhibitors: A Cornerstone Application

A significant application of this building block is in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[2] The pyrimidine core of the title compound can function as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors. The 6-chloro position allows for the introduction of substituents that can occupy the solvent-exposed region of the ATP-binding pocket, enabling the modulation of potency and selectivity.

A prominent example is the discovery of AZD5363 (Capivasertib), a potent and orally bioavailable inhibitor of the Akt (Protein Kinase B) kinases.[3] In the development of AZD5363, the pyrrolo[2,3-d]pyrimidine core was attached to a piperidine linker, demonstrating the utility of the pyrimidine-piperidine combination in targeting this important oncogenic kinase. While not the exact title compound, the chemistry illustrates the principle of coupling a nitrogen-containing heterocycle to the 4-position of a piperidine that is itself attached to a pyrimidine. The carboxylic acid on our title building block provides a ready handle to append moieties that can interact with other regions of the kinase or improve pharmacokinetic properties.

The 2- and 6-positions of a pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. The presence of a chlorine atom at the 6-position provides an excellent leaving group for SNAr reactions. This allows for the straightforward introduction of various amine-containing fragments, which can be crucial for establishing key interactions with the target protein.

GPCR Modulators and Other Therapeutic Areas

G-protein coupled receptors (GPCRs) represent the largest family of druggable targets in the human genome.[4][5][6][7] The piperidine-pyrimidine scaffold is also found in modulators of GPCRs. The piperidine can serve as a central scaffold to orient substituents towards different binding pockets within the receptor. The carboxylic acid can be used to introduce charged groups that may interact with basic residues in the receptor or to attach larger fragments that extend into extracellular loops.

Furthermore, pyrimidine derivatives have been investigated for a wide range of other therapeutic applications, including as anti-inflammatory[8], anti-tubercular[9][10], and anti-viral agents. The versatility of the this compound building block makes it a valuable starting point for exploring these and other therapeutic possibilities.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These protocols are designed to be self-validating, with explanations for the choices of reagents and conditions.

Protocol 1: Synthesis of this compound

The title compound is typically synthesized via a nucleophilic aromatic substitution reaction between piperidine-4-carboxylic acid and a dichloropyrimidine.

Workflow for the Synthesis of the Building Block

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Piperidine-4-carboxylic acid Piperidine-4-carboxylic acid DIPEA, DMSO Base (DIPEA) Solvent (DMSO) Piperidine-4-carboxylic acid->DIPEA, DMSO 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine->DIPEA, DMSO Heat Heat (e.g., 80-100 °C) DIPEA, DMSO->Heat This compound This compound Heat->this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product BuildingBlock 1-(6-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid CouplingReagents Coupling Reagents (e.g., HATU, HOBt) Base (e.g., DIPEA) BuildingBlock->CouplingReagents Amine R-NH₂ Amine->CouplingReagents Solvent Solvent (e.g., DMF) CouplingReagents->Solvent AmideProduct Amide Derivative Solvent->AmideProduct

Caption: Amide bond formation using the title compound.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine. DIPEA acts as the base to deprotonate the amine and neutralize any acidic byproducts.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation: Successful amide formation can be confirmed by the appearance of a new set of signals for the "R" group in the ¹H NMR spectrum and the disappearance of the carboxylic acid proton. High-resolution mass spectrometry will confirm the exact mass of the desired product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 6-Chloro Position

This protocol details the displacement of the chloride on the pyrimidine ring, a key step in elaborating the scaffold.

Workflow for SNAr Reaction

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product AmideDerivative Amide Derivative from Protocol 2 BaseSolvent Base (e.g., K₂CO₃ or DIPEA) Solvent (e.g., Dioxane, NMP) AmideDerivative->BaseSolvent Nucleophile Nu-H (e.g., R'-NH₂) Nucleophile->BaseSolvent Heat Heat (e.g., 100-150 °C) (Microwave irradiation can be used) BaseSolvent->Heat FinalProduct Final Target Molecule Heat->FinalProduct

Caption: SNAr reaction to introduce diversity.

Materials:

  • Amide derivative of this compound (from Protocol 2)

  • Nucleophile of interest (e.g., an aniline or aliphatic amine)

  • Potassium carbonate (K₂CO₃) or DIPEA

  • 1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave vial, combine the amide derivative (1.0 eq), the nucleophile (1.5 eq), and a base such as K₂CO₃ (2.0 eq) or DIPEA (3.0 eq) in a suitable solvent like dioxane or NMP.

  • Causality: The SNAr reaction on the electron-deficient pyrimidine ring is facilitated by heat. Microwave irradiation can significantly accelerate this reaction. The base is required to deprotonate the nucleophile (if it is an amine) and to scavenge the HCl byproduct.

  • Seal the vial and heat the reaction mixture to 120-150 °C using a microwave reactor for 30-90 minutes, or alternatively, heat conventionally for several hours. Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or preparative HPLC to obtain the final product.

  • Self-Validation: Successful substitution is confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass in LC-MS. ¹H NMR will show signals corresponding to the newly introduced nucleophilic fragment.

Data Summary

CompoundMolecular WeightKey Reactive SitesPrimary Applications
This compound255.70 g/mol 6-Chloro on pyrimidine, Carboxylic acidKinase inhibitors, GPCR modulators, various scaffolds
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate269.72 g/mol 6-Chloro on pyrimidine, Ester (for hydrolysis or amidation)Intermediate for synthesis of the parent acid or amides

Conclusion

This compound is a high-value building block in drug discovery due to its inherent structural features that allow for rapid and diverse chemical modifications. The protocols and rationale provided herein offer a robust framework for its effective utilization in the synthesis of novel therapeutic agents. By understanding the reactivity of its distinct functional groups, medicinal chemists can strategically employ this scaffold to accelerate the discovery of potent and selective modulators of a wide range of biological targets.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6649. [Link]

  • Gong, Z., et al. (2017). Synthesis, Biological evaluation and molecular Docking study of 2-Substituted-4,6-Diarylpyrimidines as α-Glucosidase inhibitors. Molecules, 22(11), 1865. [Link]

  • Naeem, M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(14), 9848-9861. [Link]

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [Link]

  • Janezic, D., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 208, 112781. [Link]

  • Wold, E. A., & Wymore, T. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 61(17), 7475-7505. [Link]

  • Ghorab, M. M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5586-5604. [Link]

  • den Hertog, H. J., & Buurman, D. J. (1956). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 75(3), 257-260. [Link]

  • Weis, W. I., & Kobilka, B. K. (2018). How ligands illuminate GPCR molecular pharmacology. Nature Reviews Molecular Cell Biology, 19(4), 213-226. [Link]

  • Zhang, R., & Xie, X. (2012). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2248. [Link]

  • Cikotiene, I., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3293. [Link]

  • Zhang, J., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 41(5), 2737-2771. [Link]

  • de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacology, Biochemistry and Behavior, 137, 88-95. [Link]

  • Yang, D., et al. (2022). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Signal Transduction and Targeted Therapy, 7(1), 1-28. [Link]

  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]

Sources

Comprehensive Guide to the Handling and Storage of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloropyrimidine ring and a versatile piperidine-carboxylic acid moiety, makes it a valuable synthon for constructing complex molecular architectures. However, the inherent reactivity of the chloropyrimidine core necessitates stringent handling and storage protocols to ensure its chemical integrity, experimental reproducibility, and the safety of laboratory personnel. This technical guide provides a comprehensive framework for the proper management of this compound, grounded in an understanding of its chemical liabilities. We present detailed protocols for storage, aliquoting, and stability verification, explaining the scientific rationale behind each recommendation to empower researchers to maintain compound quality and achieve reliable experimental outcomes.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step toward its proper management. The molecule's structure dictates its reactivity and stability. The electron-deficient pyrimidine ring, substituted with an electronegative chlorine atom, is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for its use in synthesis but also a primary pathway for degradation if not handled correctly.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₀H₁₂ClN₃O₂[1]
Molecular Weight 241.67 g/mol [1]
Appearance Typically an off-white to pale yellow or brown solidInferred from analogs[2]
CAS Number A specific CAS for this exact isomer was not found, related isomers exist (e.g., 1208087-83-5 for the 2-chloro isomer)[1]
Primary Functional Groups Chloropyrimidine, Tertiary Amine (Piperidine), Carboxylic Acid[3]
Key Reactivity Feature Susceptibility of the C-Cl bond to Nucleophilic Aromatic Substitution (SNAr)[4]

Safety and Hazard Information

Hazard CategoryGHS PictogramSignal WordHazard Statements (H-Codes)Precautionary Statements (P-Codes) - Selected
Acute Toxicity (Oral, Dermal, Inhalation) pictogramWarning H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
Skin & Eye Irritation pictogramWarning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A properly fastened lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a certified chemical fume hood. For weighing operations that may generate dust, a respirator may be appropriate.[7]

Core Principles: Understanding Chemical Instability

The long-term stability of this compound is primarily threatened by its reactive chloropyrimidine moiety. The key to preservation is mitigating the factors that promote its degradation.

Primary Degradation Pathway: Hydrolysis The most significant vulnerability is the hydrolysis of the C-Cl bond. Water, even atmospheric moisture, can act as a nucleophile, attacking the electron-deficient carbon atom bearing the chlorine. This reaction, often accelerated by acidic or basic conditions, results in the formation of the corresponding hydroxypyrimidine derivative, rendering the compound inactive for its intended SNAr reactions.

Other Potential Reactivities:

  • Nucleophilic Attack: The compound is designed to react with nucleophiles. Therefore, exposure to other nucleophilic reagents during storage or handling (e.g., ammonia, amines, thiols from the laboratory environment) can lead to unintended side reactions.

  • Thermal Stress: While many solids are stable at room temperature for short periods, elevated temperatures can increase the rate of degradation reactions.

MainCompound This compound (Active Reagent) DegradationProduct 1-(6-Hydroxypyrimidin-4-yl)piperidine-4-carboxylic acid (Inactive Byproduct) MainCompound->DegradationProduct SₙAr Reaction Factors Degradation Factors Factors->MainCompound Moisture Moisture / Water (Hydrolysis) Moisture->MainCompound Primary Pathway Nucleophiles Other Nucleophiles (e.g., NH₃, R-SH) Nucleophiles->MainCompound Temp High Temperature Temp->MainCompound

Caption: Key degradation pathways for the title compound.

Detailed Handling and Storage Protocols

Adherence to the following protocols is critical for preserving the quality and ensuring the safe use of this compound.

Protocol 4.1: Receiving and Initial Inspection
  • Verify Identity: Upon receipt, cross-reference the CAS number (if available), chemical name, and molecular formula on the container with the purchase order and the supplier's Certificate of Analysis (CoA).

  • Inspect Container: Check for any damage to the container seal. A compromised seal suggests potential exposure to atmospheric moisture.

  • Log Information: Record the date of receipt, lot number, and initial purity from the CoA in your laboratory inventory system.

  • Initial Storage: Immediately transfer the unopened container to the recommended long-term storage location.

Protocol 4.2: Long-Term Storage Protocol

The primary goal of long-term storage is to create an environment that is cold, dry, and inert.

  • Select Storage Unit: A freezer capable of maintaining -20°C is highly recommended.[2][8] This temperature significantly slows the kinetics of potential degradation reactions.

  • Prepare for Storage:

    • Ensure the container's cap is tightly secured.

    • For added protection, place the primary container inside a secondary, sealable container (e.g., a screw-top polypropylene jar or a heat-sealed Mylar bag).

    • Add a desiccant packet within the secondary container to capture any incidental moisture.

  • Inert Atmosphere (Optional but Recommended): For maximum longevity, especially for reference standards or material intended for long-term storage (>1 year), backfilling the container with an inert gas like argon or nitrogen is best practice. This displaces atmospheric oxygen and moisture.

Protocol 4.3: Aliquoting and Sample Preparation

This workflow is designed to minimize the exposure of the bulk material to the laboratory environment.

  • Equilibration: Remove the container from the freezer and allow it to equilibrate to room temperature in a desiccator for at least 30-60 minutes. This is a critical step. Opening a cold container will cause atmospheric moisture to condense on the solid, compromising the entire stock.

  • Work Environment: Perform all weighing and handling inside a chemical fume hood.

  • Weighing:

    • Use a clean, dry spatula.

    • Quickly weigh the desired amount of the solid into a tared vial.

    • Avoid leaving the stock container open for extended periods.

  • Resealing: Tightly reseal the primary stock container. If a secondary container with desiccant is used, replace the desiccant if it appears saturated.

  • Return to Storage: Promptly return the stock container to the -20°C freezer.

  • Solubilization: If preparing a solution, add the desired solvent to the freshly weighed aliquot. While solubility data is limited, polar aprotic solvents such as DMSO or DMF are common starting points for similar heterocyclic compounds. Sonication may be required to aid dissolution.

Quality Control and Stability Assessment

Trust in experimental results begins with verifying the integrity of the starting materials. A simple, standardized quality control check is a hallmark of a robust research program.

Protocol 5.1: Purity Verification by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for assessing the purity of the compound. This protocol provides a general starting point.

Objective: To confirm the purity of the compound upon receipt and to periodically check the stability of the stored material.

Workflow:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep 1. Prepare ~1 mg/mL solution in Acetonitrile or DMSO Filter 2. Filter through 0.22 µm PTFE syringe filter Prep->Filter Inject 3. Inject 5-10 µL onto C18 Reverse-Phase Column Filter->Inject Elute 4. Elute with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) Inject->Elute Detect 5. Monitor at 254 nm and 280 nm Elute->Detect Integrate 6. Integrate peak areas Detect->Integrate Calculate 7. Calculate % Purity = (Area_Main / Area_Total) * 100 Integrate->Calculate Compare 8. Compare to CoA and previous results Calculate->Compare

Caption: Standard workflow for purity verification by HPLC.

Interpretation:

  • A pure sample should yield a single major peak at a consistent retention time.

  • The appearance of new, earlier-eluting peaks upon re-analysis may indicate the formation of more polar degradation products, such as the hydrolyzed hydroxypyrimidine byproduct.

  • A purity value below 95% may warrant discarding the material or repurification, depending on the experimental requirements.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and unused compound, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Treat as hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain.[6]

References

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central (PMC), National Center for Biotechnology Information.[Link]

  • US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
  • MSDS of 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid - Capot Chemical. Capot Chemical.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental hurdles, and answer frequently asked questions.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The core of this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a common yet sometimes challenging transformation. This guide will walk you through a recommended two-step synthetic route, highlighting key optimization parameters and potential pitfalls.

The most common and often most successful route to obtaining the target carboxylic acid is through the synthesis of its methyl ester precursor, followed by a controlled hydrolysis. This approach avoids potential complications of the free carboxylic acid interfering with the initial coupling reaction.

Synthetic Pathway Overview

The synthesis is best approached in two key stages:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate.

  • Step 2: Ester Hydrolysis - Conversion of the methyl ester to the final carboxylic acid product.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Hydrolysis 4,6-dichloropyrimidine 4,6-dichloropyrimidine step1_product Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate 4,6-dichloropyrimidine->step1_product Base, Solvent methyl_piperidine-4-carboxylate Methyl piperidine-4-carboxylate methyl_piperidine-4-carboxylate->step1_product final_product This compound step1_product->final_product Base (e.g., LiOH), H2O/Solvent

Caption: Overall synthetic workflow.

Step 1: Synthesis of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate

This step involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring by the secondary amine of methyl piperidine-4-carboxylate.

Experimental Protocol

Materials:

  • 4,6-Dichloropyrimidine

  • Methyl piperidine-4-carboxylate hydrochloride

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of methyl piperidine-4-carboxylate hydrochloride (1.0 eq) in DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Add 4,6-dichloropyrimidine (1.05 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Step 1
Issue Potential Cause(s) Troubleshooting Steps
Low or No Reaction 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Inactive starting materials.1. Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA or TEA are used to neutralize the HCl salt and the HCl generated during the reaction. 2. Increase the reaction temperature in increments of 10 °C, up to 100 °C. 3. Check the purity of starting materials.
Formation of Di-substituted Byproduct Use of a slight excess of 4,6-dichloropyrimidine or prolonged reaction times at high temperatures.1. Use a stoichiometry of 1:1 or a slight excess of the piperidine derivative. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Low Yield After Workup The product may have some water solubility.When extracting, saturate the aqueous layer with NaCl to decrease the solubility of the product.
Frequently Asked Questions (FAQs): Step 1
  • Q1: Why is a non-nucleophilic base like DIPEA or TEA used?

    • A1: These bases are sterically hindered, which prevents them from competing with the piperidine nucleophile in attacking the pyrimidine ring. They efficiently scavenge the HCl generated during the reaction, driving it to completion.

  • Q2: Can I use a different solvent?

    • A2: Yes, other polar aprotic solvents like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) can be used. The reaction rate may vary depending on the solvent.

  • Q3: What is the expected regioselectivity of the reaction?

    • A3: Nucleophilic attack on 4,6-dichloropyrimidine is generally favored at the 4-position due to the electronic effects of the nitrogen atoms in the pyrimidine ring.[1][2] The intermediate formed by attack at C4 is better stabilized by resonance.[2]

Step 2: Ester Hydrolysis to this compound

This step involves the conversion of the methyl ester to the final carboxylic acid product. Basic hydrolysis is commonly employed.

Experimental Protocol

Materials:

  • Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully add 1M HCl to adjust the pH to the isoelectric point of the product (typically around pH 4-5), at which point the product will precipitate.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Troubleshooting Guide: Step 2

Troubleshooting_Hydrolysis start Ester Hydrolysis Issues incomplete Incomplete Reaction start->incomplete low_yield Low Yield of Precipitate start->low_yield side_product Side Product Formation start->side_product sol_incomplete1 Increase reaction time or temperature (mildly). incomplete->sol_incomplete1 sol_incomplete2 Add more base (e.g., LiOH). incomplete->sol_incomplete2 sol_low_yield1 Carefully adjust pH to find the exact isoelectric point. low_yield->sol_low_yield1 sol_low_yield2 Cool the solution to decrease solubility. low_yield->sol_low_yield2 sol_low_yield3 Extract with an organic solvent if the product is not precipitating. low_yield->sol_low_yield3 sol_side_product1 Use milder conditions (e.g., room temperature). side_product->sol_side_product1 sol_side_product2 Consider enzymatic hydrolysis for sensitive substrates. side_product->sol_side_product2

Caption: Troubleshooting decision tree for hydrolysis.

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Hydrolysis 1. Insufficient base. 2. Short reaction time.1. Add an additional 0.5 eq of base. 2. Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40 °C) can also be applied.
Low Yield of Precipitated Product 1. The pH is not at the isoelectric point. 2. The product has some solubility in the reaction mixture.1. Carefully adjust the pH in small increments, monitoring for maximum precipitation. 2. After pH adjustment, cool the mixture in an ice bath to further decrease solubility.
Formation of Hydroxypyrimidine Byproduct The chloro group on the pyrimidine ring can be susceptible to nucleophilic substitution by hydroxide, especially at elevated temperatures or with prolonged reaction times.1. Use milder conditions (room temperature) and monitor the reaction closely to avoid extended reaction times. 2. Lithium hydroxide is often preferred as it can sometimes offer better selectivity over sodium hydroxide.[1]
Frequently Asked Questions (FAQs): Step 2
  • Q1: Why is it important to carefully adjust the pH during workup?

    • A1: The product is zwitterionic, meaning it has both a basic (piperidine nitrogen) and an acidic (carboxylic acid) group.[3] Its solubility in water is lowest at its isoelectric point. Adjusting the pH too low will protonate the piperidine nitrogen, forming a soluble salt, while a high pH will deprotonate the carboxylic acid, also forming a soluble salt.

  • Q2: My product is not precipitating, what should I do?

    • A2: If the product remains in solution after pH adjustment, you can try to extract it with an organic solvent like ethyl acetate or dichloromethane, although this can be challenging with zwitterionic compounds. Alternatively, you can remove the solvent under reduced pressure and purify the resulting solid.

  • Q3: How can I purify the final product if it's not clean after precipitation?

    • A3: Purification of zwitterionic compounds can be challenging.[4][5] Recrystallization from a suitable solvent system (e.g., water/ethanol) is a common method. Reverse-phase chromatography or ion-exchange chromatography can also be effective.[6]

References

  • Reddit. (2022). Any tips for purification of two zwitterionic compounds? [Online forum post]. Retrieved from [Link]

  • Google Patents. (2014). US20140275614A1 - Production and purification of carboxylic betaine zwitterionic monomers.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. JOCPR, 6(5), 104-105.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Reddit. (2025). Isolation/purification of zwitterionic phospholipid. [Online forum post]. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions? [Online discussion]. Retrieved from [Link]

  • PubMed. (2001). Zwitterionic 4-piperidinecarboxylic acid monohydrate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. We will delve into the root causes of impurity formation and provide actionable troubleshooting strategies grounded in chemical principles.

Section 1: The Synthetic Pathway: Mechanism and Rationale

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 4,6-dichloropyrimidine with piperidine-4-carboxylic acid (also known as isonipecotic acid[1][2]).

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is enhanced by the electron-withdrawing chloro-substituents, making the carbon atoms at positions 4 and 6 highly susceptible to attack by nucleophiles.[3] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is expelled to restore aromaticity.[3][4]

A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions 4_6_Dichloropyrimidine 4,6-Dichloropyrimidine Target_Molecule 1-(6-Chloropyrimidin-4-yl)piperidine- 4-carboxylic acid 4_6_Dichloropyrimidine->Target_Molecule SNA_r Reaction Piperidine_4_acid Piperidine-4-carboxylic acid Piperidine_4_acid->Target_Molecule Conditions Base (e.g., DIPEA) Solvent (e.g., DMSO, NMP) Heat (e.g., 80-120 °C)

Caption: Overall synthetic scheme for the target molecule.

Section 2: Troubleshooting Guide & Impurity Analysis

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is incomplete, and I see significant amounts of unreacted 4,6-dichloropyrimidine and piperidine-4-carboxylic acid in my analysis (TLC/LC-MS). What are the likely causes?

A1: Incomplete conversion is a frequent issue and can typically be traced back to several key parameters:

  • Insufficient Base: The reaction generates one equivalent of HCl. If less than one equivalent of base is used, the piperidine starting material will be protonated, forming an unreactive ammonium salt. This effectively halts the reaction.

    • Expert Insight: We recommend using at least 1.5 to 2.0 equivalents of a tertiary amine base like DIPEA. This ensures the reaction medium remains sufficiently basic to keep the nucleophile active and neutralize the generated acid.

  • Low Reaction Temperature: SNAr reactions on chloro-substituted pyrimidines require thermal energy to overcome the activation barrier associated with the disruption of aromaticity to form the Meisenheimer intermediate.[4]

    • Troubleshooting Step: If the reaction is sluggish, consider increasing the temperature in 10 °C increments, monitoring for any potential increase in side products. A typical range for this reaction is 80-120 °C.

  • Inappropriate Solvent: The choice of solvent is critical. A polar, aprotic solvent is ideal as it can dissolve the reactants and stabilize the charged Meisenheimer complex.

    • Recommendation: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. Using less polar solvents like THF or Dioxane may lead to poor solubility and slower reaction rates.

Q2: I've isolated my product, but HPLC analysis shows a major, less polar impurity with a higher molecular weight (approx. M+111 Da). What is it and how can I prevent it?

A2: This impurity is almost certainly the di-substituted product: 1,1'-(pyrimidine-4,6-diyl)bis(piperidine-4-carboxylic acid).

  • Mechanism of Formation: The product, this compound, still possesses a reactive C-Cl bond. If an excess of the piperidine nucleophile is present or the reaction is run for too long at a high temperature, a second SNAr reaction can occur, displacing the remaining chlorine atom.

DiSubstitution_Pathway Target_Molecule Target Product (Monosubstituted) DiSub_Impurity Di-substituted Impurity Target_Molecule->DiSub_Impurity + 1 eq. Nucleophile (Side Reaction) Piperidine_4_acid Piperidine-4- carboxylic acid Piperidine_4_acid->DiSub_Impurity

Caption: Formation of the di-substituted impurity.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of 4,6-dichloropyrimidine (e.g., 1.1 to 1.2 equivalents) relative to the piperidine-4-carboxylic acid. This ensures the nucleophile is the limiting reagent.

    • Slow Addition: Add the piperidine-4-carboxylic acid solution dropwise to the heated solution of 4,6-dichloropyrimidine and base. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution.

    • Reaction Monitoring: Closely monitor the reaction by HPLC or TLC. Stop the reaction as soon as the starting piperidine derivative is consumed to prevent over-reaction.

Q3: My LC-MS shows an impurity with a mass corresponding to the replacement of Chlorine with a Hydroxyl group (M-19 Da). How did this form?

A3: This impurity is 1-(6-hydroxypyrimidin-4-yl)piperidine-4-carboxylic acid, resulting from hydrolysis of the C-Cl bond.

  • Mechanism of Formation: The electron-deficient pyrimidine ring is susceptible to attack not only by the desired amine nucleophile but also by water or hydroxide ions. This is particularly problematic if the reaction is run with a strong, aqueous base or if the solvents are not anhydrous.

  • Prevention:

    • Use Anhydrous Solvents: Ensure all solvents are dried using appropriate methods (e.g., molecular sieves) before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric moisture.

    • Choice of Base: Avoid strong inorganic bases like NaOH or KOH if possible. If their use is necessary for solubility reasons, ensure the reaction is strictly anhydrous. An organic base like DIPEA is less likely to introduce water.

Section 3: Impurity Summary Table

Impurity NameStructure DescriptionTypical Analytical Signature (LC-MS)Mitigation Strategy
Unreacted Starting Material 4,6-DichloropyrimidineM+H = 150/152Optimize reaction time, temperature, and base equivalents.
Unreacted Starting Material Piperidine-4-carboxylic acidM+H = 130Ensure complete reaction; use slight excess of dichloropyrimidine.
Di-substituted Impurity Pyrimidine core with two piperidine-4-carboxylic acid units attached.M+H ≈ 349Use piperidine as the limiting reagent; slow addition; monitor reaction closely.
Hydrolysis Product Product structure with -OH instead of -Cl on the pyrimidine ring.M+H ≈ 252Use anhydrous solvents and reagents; run under an inert atmosphere.
N-Oxide Impurity Product structure with an oxygen atom attached to one of the pyrimidine nitrogens.M+H ≈ 286Avoid strong oxidizing agents during workup or purification. Use degassed solvents.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Synthesis

This protocol is a representative example and should be optimized for specific laboratory conditions.

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dichloropyrimidine (1.1 eq).

  • Add a suitable anhydrous solvent (e.g., DMSO, 10 mL per gram of dichloropyrimidine).

  • Add diisopropylethylamine (DIPEA) (2.0 eq) to the flask.

  • In a separate beaker, dissolve piperidine-4-carboxylic acid (1.0 eq) in a minimum amount of the same anhydrous solvent.

  • Heat the flask containing the dichloropyrimidine to 90-100 °C.

  • Once the temperature is stable, add the piperidine-4-carboxylic acid solution dropwise over 30-60 minutes using an addition funnel.

  • Monitor the reaction progress every hour using TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly pouring the mixture into ice-cold water.

  • Adjust the pH to ~3-4 with 1N HCl. A precipitate should form.

  • Stir the slurry for 1-2 hours in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

  • Dry the product under vacuum at 40-50 °C.

Protocol 4.2: Purification by Recrystallization
  • Transfer the crude, dried product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., Ethanol/Water, Acetonitrile).

  • Heat the mixture with stirring until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 1 hour to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the best analytical method to monitor this reaction?

    • A: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at ~254 nm) coupled with a Mass Spectrometer (LC-MS) is the most powerful tool. It allows for the simultaneous monitoring of the disappearance of starting materials and the appearance of the product and key impurities, confirming their identities by mass.

  • Q: Can I use a different starting material, like ethyl piperidine-4-carboxylate?

    • A: Yes, you can use the ester form. The SNAr reaction would proceed similarly. However, this adds an extra hydrolysis step at the end to convert the ethyl ester to the carboxylic acid. This step itself can introduce impurities if not performed cleanly. Starting directly with the acid is often more efficient.

  • Q: My final product is off-color (yellow or brown). Why?

    • A: Discoloration often arises from minor, highly conjugated impurities formed at high temperatures or from degradation of the solvent (especially DMF). Ensure your reaction temperature does not significantly exceed 120 °C. Purification by recrystallization, sometimes with a charcoal treatment, can often resolve this issue.

  • Q: What are the ideal storage conditions for the final product?

    • A: this compound should be stored in a cool, dry place, away from light and moisture, in a tightly sealed container to prevent hydrolysis and degradation.

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • IndiaMART. (n.d.). Isonipecotic Acid - 4-Piperidinecarboxylic Acid.
  • ChemicalBook. (2024). N-BOC-piperidine-4-carboxylic acid.
  • YouTube. (2019). Nucleophilic aromatic substitutions.
  • ChemBK. (2023). Piperidine-4-carboxylic acid or isonipecotic acid.
  • PubChem. (n.d.). Isonipecotic acid hydrochloride.
  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
  • Wikipedia. (n.d.). Pyrimidine.
  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Piperidinecarboxylic Acid.
  • Molecules. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.

Sources

Technical Support Center: Purification of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the chromatographic purification of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide offers practical, field-proven insights to overcome common challenges encountered during the purification of this important synthetic intermediate.

Understanding the Molecule: A Foundation for Success

This compound is a bifunctional molecule, possessing both a basic piperidine nitrogen and an acidic carboxylic acid group. This zwitterionic nature at or near neutral pH is a critical factor influencing its chromatographic behavior. Furthermore, the presence of the chloropyrimidine moiety introduces a degree of chemical reactivity that must be considered during purification. A comprehensive understanding of these properties is paramount for developing a robust and efficient purification strategy.

Frequently Asked Questions (FAQs)

Q1: My compound is showing significant peak tailing on a standard silica gel column. What is causing this and how can I fix it?

  • Causality: Peak tailing on silica gel is a common issue when purifying basic compounds like piperidine derivatives. The slightly acidic nature of the silica surface (due to silanol groups, Si-OH) can lead to strong, non-specific interactions with the basic nitrogen of the piperidine ring. This results in a portion of the analyte being retained more strongly, leading to a "tailing" effect on the chromatogram.

  • Troubleshooting:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a standard choice. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and leading to more symmetrical peaks.

    • Alternative Stationary Phases: If peak tailing persists, consider switching to a less acidic stationary phase. Alumina (neutral or basic) can be an excellent alternative to silica gel for the purification of basic compounds.

Q2: I am using reversed-phase chromatography, but my compound is eluting very early, close to the solvent front. How can I increase its retention?

  • Causality: At neutral or basic pH, the carboxylic acid group of your molecule will be deprotonated to its carboxylate form (-COO⁻). This ionized form is highly polar and will have very little affinity for the non-polar C18 stationary phase, causing it to elute quickly with the polar mobile phase.

  • Troubleshooting:

    • Acidify the Mobile Phase: The key to increasing retention in reversed-phase chromatography for acidic compounds is to suppress their ionization. By adding an acid to your mobile phase, you can protonate the carboxylate group, making the molecule less polar and increasing its interaction with the stationary phase. A general rule of thumb is to adjust the mobile phase pH to at least two units below the pKa of the carboxylic acid.[1]

      • Recommended Modifiers:

        • Formic Acid (0.1% v/v): A good starting point, compatible with mass spectrometry.

        • Trifluoroacetic Acid (TFA) (0.05-0.1% v/v): A stronger acid that can provide sharper peaks, but it is an ion-pairing agent and can be difficult to remove from the final product.

Q3: I am observing two peaks for my compound in reversed-phase HPLC, even though it should be pure. What could be the reason?

  • Causality: The appearance of two peaks for a single compound, especially a zwitterionic one, in reversed-phase chromatography can often be attributed to the presence of different ionic forms of the molecule in equilibrium under the chromatographic conditions. If the mobile phase pH is close to the pKa of either the piperidine nitrogen or the carboxylic acid, you may see two distinct species eluting at different times.

  • Troubleshooting:

    • pH Adjustment: As with poor retention, controlling the mobile phase pH is critical. Ensure the pH is consistently maintained at a level where your compound exists predominantly as a single species. For this molecule, a low pH (e.g., 2-3) is generally recommended to ensure both the carboxylic acid is protonated and the piperidine nitrogen is protonated.

    • Use of Buffers: Instead of just an acid, using a buffer system (e.g., ammonium formate or ammonium acetate at a controlled pH) can provide more stable and reproducible chromatography.

Q4: I am concerned about the stability of the chloropyrimidine group during purification. Is this a valid concern?

  • Causality: Chloropyrimidines can be susceptible to nucleophilic substitution, especially in the presence of strong nucleophiles or under harsh pH conditions. While generally stable under standard chromatographic conditions, prolonged exposure to certain mobile phase additives or reactive impurities could potentially lead to degradation.

  • Troubleshooting:

    • Avoid Strong Bases: When using normal-phase chromatography, while a small amount of a hindered base like TEA is generally fine, avoid using stronger, more nucleophilic amines in the mobile phase.

    • Monitor for Degradation: It is good practice to analyze a small aliquot of your starting material and purified fractions by LC-MS to confirm that no degradation has occurred. Look for the appearance of new peaks, particularly those corresponding to the mass of your compound plus the mass of a potential nucleophile (e.g., water or methanol).

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography on Silica Gel

This protocol is suitable for the initial purification of the crude reaction mixture to remove non-polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Solvent System: Hexanes/Ethyl Acetate with 0.5% Triethylamine (TEA)

  • Crude this compound

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Method Development with TLC:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various ratios of Hexanes/Ethyl Acetate (e.g., 9:1, 7:3, 1:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.

    • Prepare the chosen solvent system and add 0.5% (v/v) of TEA. Rerun the TLC in this modified mobile phase to confirm the Rf and observe if peak shape improves (less streaking).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Preparative HPLC

This protocol is ideal for high-purity final purification.

Materials:

  • C18 preparative HPLC column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Partially purified this compound

Procedure:

  • Analytical Method Development:

    • Dissolve a small sample of your material in the mobile phase.

    • Using an analytical C18 column, inject the sample and run a gradient from approximately 5% to 95% Acetonitrile over 10-15 minutes.

    • Based on the retention time of your product, develop an optimized gradient for your preparative separation.

  • Preparative Run:

    • Dissolve the bulk of your sample in a minimal amount of the mobile phase. Filter the solution through a 0.45 µm filter.

    • Equilibrate the preparative column with your starting mobile phase conditions.

    • Inject the sample and run the optimized preparative gradient.

  • Fraction Collection:

    • Collect fractions based on the UV detector signal corresponding to your product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the acetonitrile under reduced pressure.

    • The remaining aqueous solution can be lyophilized to yield the pure product as a solid.

Data Summary

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel or AluminaC18 (Octadecylsilane)
Typical Mobile Phase Hexanes/Ethyl AcetateWater/Acetonitrile
Key Modifier Triethylamine (0.1-1%)Formic Acid or TFA (0.1%)
Mechanism AdsorptionPartitioning
Elution Order Least polar elutes firstMost polar elutes first

Visual Workflows

Logical Flow for Method Selection

MethodSelection start Crude Product tlc TLC Analysis (Silica Gel) start->tlc decision_tailing Significant Tailing? tlc->decision_tailing normal_phase Normal-Phase Chromatography (with TEA) decision_tailing->normal_phase No alternative_np Consider Alumina or Reversed-Phase decision_tailing->alternative_np Yes purity_check Purity Check (LC-MS) normal_phase->purity_check reversed_phase Reversed-Phase Chromatography (with Acid) alternative_np->reversed_phase reversed_phase->purity_check final_product Pure Product purity_check->final_product

Caption: Decision workflow for selecting the initial purification strategy.

Troubleshooting Reversed-Phase Chromatography

RP_Troubleshooting start Reversed-Phase Experiment issue Observed Issue start->issue poor_retention Poor Retention (Elutes early) issue->poor_retention peak_tailing_rp Peak Tailing/ Broadening issue->peak_tailing_rp split_peaks Split Peaks issue->split_peaks solution_poor_retention Add Acid to Mobile Phase (e.g., 0.1% Formic Acid) poor_retention->solution_poor_retention solution_tailing_rp Ensure Sufficient Acidification (Check pH) peak_tailing_rp->solution_tailing_rp solution_split_peaks Adjust pH to be >2 units away from pKa values split_peaks->solution_split_peaks

Caption: Troubleshooting common issues in reversed-phase purification.

References

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? [Online] Available at: [Link]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. [Online] Available at: [Link]

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Online] Available at: [Link]

  • U.S. Patent No. US10059714B2. (2018). Protein kinase B inhibitors. Google Patents.
  • World Intellectual Property Organization Patent No. WO2015181532A1. (2015). Processes for the preparation of azd5363 and novel intermediate used therein. Google Patents.

Sources

"troubleshooting 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid reaction failures"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. This molecule is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The synthetic route, primarily a nucleophilic aromatic substitution (SNAr), appears straightforward but is often plagued by challenges related to low yields, side-product formation, and purification difficulties.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice based on established chemical principles and field-proven insights. We will delve into the causality behind common reaction failures and provide step-by-step solutions to help you optimize your synthesis.

Reaction Overview

The synthesis involves the reaction of 4,6-dichloropyrimidine with piperidine-4-carboxylic acid. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing one of the chloride leaving groups.

Core Reaction Scheme:

(Image of 4,6-dichloropyrimidine reacting with piperidine-4-carboxylic acid in the presence of a base to yield the target product plus HCl salt of the base)

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms, which activates the chlorine atoms for nucleophilic attack. The reaction is typically regioselective for the C4 position.[1][2]

Caption: Generalized SNAr mechanism for the reaction.

Troubleshooting Guide

This section addresses the most common failures encountered during the synthesis in a question-and-answer format.

Question 1: My reaction shows very low or no conversion. What are the primary causes?

This is the most frequent issue and can be traced back to several fundamental parameters. Let's break them down using a systematic approach.

Troubleshooting_Workflow cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_analysis Analysis Start Low / No Product Formation TLC_LCMS Monitor by TLC/LC-MS (Is starting material consumed?) Start->TLC_LCMS Reagent_Purity Check Purity of Starting Materials Base_Choice Evaluate Base (Strength & Stoichiometry) Reagent_Purity->Base_Choice Solvent Assess Solvent Choice (Polarity & Purity) Base_Choice->Solvent Temperature Increase Temperature Incrementally Solvent->Temperature Concentration Check Reaction Concentration Temperature->Concentration TLC_LCMS->Reagent_Purity If SM remains

Caption: Systematic workflow for troubleshooting low conversion.

A1: Detailed Troubleshooting Steps

  • Inadequate Base: The reaction generates one equivalent of HCl, which will protonate the nucleophilic piperidine, effectively quenching the reaction. A base is essential to neutralize this acid.

    • Cause: Insufficient equivalents of base, or the base is too weak. For the zwitterionic piperidine-4-carboxylic acid, at least two equivalents of base are typically required: one to deprotonate the carboxylic acid and one to neutralize the HCl byproduct.

    • Solution: Ensure you are using at least 2.0-2.5 equivalents of a suitable base. Non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are common choices.[3] If using a weaker base like NaHCO₃, heating is often necessary to drive the reaction to completion.

  • Incorrect Solvent: The choice of solvent is critical for solubilizing the reactants and mediating the reaction.

    • Cause: Using a non-polar solvent in which the starting materials (especially the zwitterionic amino acid) are poorly soluble.

    • Solution: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are excellent choices. Protic solvents, including water or ethanol, can also be surprisingly effective and offer a "greener" alternative.[4] However, be aware that protic solvents can participate in side reactions (see Question 2).[5][6] A mixture of solvents, such as ACN/water, is often used to balance solubility and reactivity.[3]

  • Insufficient Temperature: SNAr reactions on chloropyrimidines often require thermal energy to proceed at a reasonable rate.

    • Cause: Running the reaction at room temperature may be too slow.

    • Solution: Heat the reaction mixture. A good starting point is 60-80 °C. Monitor the progress by TLC or LC-MS. In some cases, reflux temperatures may be required, depending on the solvent and base used.[3]

  • Reagent Quality: The purity of your starting materials cannot be overlooked.

    • Cause: Piperidine-4-carboxylic acid can be hygroscopic, and 4,6-dichloropyrimidine can degrade over time if not stored properly.

    • Solution: Use freshly purchased or purified reagents. Ensure the 4,6-dichloropyrimidine is stored in a desiccator, away from moisture. Dry the piperidine-4-carboxylic acid under vacuum before use if necessary.

Question 2: My reaction is messy, and I see multiple side products. What are they and how can I prevent them?

Side product formation is a common challenge that complicates purification and lowers the yield.

A2: Common Side Products and Prevention Strategies

  • Hydrolysis Product (6-Hydroxypyrimidin-4-yl derivative): This is arguably the most common impurity.

    • Cause: The chloropyrimidine is susceptible to hydrolysis, where a chloride is displaced by water or hydroxide ions. This is exacerbated by high temperatures, prolonged reaction times, and the use of aqueous bases.[7]

    • Mechanism: Water acts as a competing nucleophile.

    • Prevention:

      • Use anhydrous solvents and reagents where possible.

      • If using an aqueous system, try to keep the reaction temperature as low as possible while still achieving a reasonable rate.

      • Minimize reaction time. Once the starting material is consumed (as monitored by TLC/LC-MS), proceed with the work-up.

      • Using a non-aqueous organic base like DIPEA in a solvent like ACN can significantly reduce hydrolysis.

  • Disubstituted Product (1,1'-(pyrimidine-4,6-diyl)bis(piperidine-4-carboxylic acid)): This occurs when a second molecule of piperidine-4-carboxylic acid displaces the remaining chlorine atom at the C6 position.

    • Cause: Using a large excess of the piperidine nucleophile, high reaction temperatures, or very long reaction times.

    • Prevention:

      • Use a stoichiometry of 1.0 to 1.2 equivalents of the piperidine nucleophile relative to the 4,6-dichloropyrimidine.

      • Avoid excessive heating. The second substitution is generally slower than the first, so careful temperature control can favor the mono-substituted product.

      • Monitor the reaction closely and stop it once the desired product is maximized.

Question 3: I have confirmed product formation by LC-MS, but I'm struggling to isolate it during work-up. Why is it so difficult?

The product's structure presents a classic purification challenge due to its amphoteric and zwitterionic nature.

A3: Isolation and Purification Strategies

  • The Challenge: The molecule contains a basic piperidine nitrogen and an acidic carboxylic acid. At neutral pH, it can exist as a zwitterion, which often has high polarity and poor solubility in common organic solvents but may also not be fully soluble in water. This makes standard liquid-liquid extractions ineffective.

  • Solution 1: pH Adjustment and Precipitation:

    • After the reaction, if you used an organic solvent, concentrate the mixture under reduced pressure.

    • Redissolve or suspend the residue in water.

    • Carefully adjust the pH of the aqueous solution. The product will have an isoelectric point (pI) where its net charge is zero, and its aqueous solubility is at a minimum.

    • Slowly add an acid (e.g., 1M HCl) to adjust the pH to approximately 3-4. This protonates the piperidine nitrogen and ensures the carboxylic acid is in its neutral form. Alternatively, adjusting to the pI (often around pH 4-6) may cause the zwitterion to precipitate.

    • Stir the mixture at a reduced temperature (0-5 °C) to maximize precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Solution 2: Ion-Exchange Chromatography:

    • This is a highly effective method for zwitterionic compounds, often mentioned in patents for similar structures.[3][8]

    • Load the crude reaction mixture onto a strong cation exchange (SCX) column.

    • Wash with a non-basic solvent (e.g., methanol) to remove neutral and acidic impurities.

    • Elute the desired product using a basic solution, such as 2M ammonia in methanol.

    • Concentrate the fractions containing the product to yield the purified compound.

Frequently Asked Questions (FAQs)

Q1: Why does the substitution reaction preferentially occur at the C4 position and not the C2 position of the pyrimidine ring? A1: Nucleophilic attack on 4,6-dichloropyrimidine is regioselective for the C4 (or C6) position. This is a well-established principle in pyrimidine chemistry.[2] The selectivity is governed by electronics; the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at the C4/C6 positions compared to the C2 position, making them more electrophilic and susceptible to nucleophilic attack.[9][10][11] The resulting anionic intermediate (Meisenheimer complex) is also better stabilized when the attack occurs at C4.[12]

Q2: What is the best base for this reaction? A2: The "best" base depends on your chosen solvent and desired reaction conditions.

  • Inorganic Bases (K₂CO₃, NaHCO₃): These are inexpensive and work well, especially in polar solvents like ACN, DMF, or aqueous mixtures. They require heating and can sometimes lead to slower reaction rates.[3]

  • Organic Bases (DIPEA, Et₃N): These are non-nucleophilic and highly soluble in organic solvents, allowing for more homogeneous reaction conditions. They are often used to minimize aqueous-related side reactions like hydrolysis. Use at least 2 equivalents.

Q3: How should I monitor the reaction's progress effectively? A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.

  • TLC: Use a polar mobile phase (e.g., 10% Methanol in Dichloromethane with 1% acetic acid or ammonia) to get good separation. The product is very polar and will likely have a low Rf value. Staining with ninhydrin can help visualize the piperidine-containing spots.

  • LC-MS: This is the definitive method. It will allow you to track the consumption of your starting materials and the formation of your product (confirm by mass) and any side products.

ParameterCondition 1Condition 2Condition 3Expected Outcome & Remarks
Solvent Acetonitrile/H₂O (1:1)Anhydrous DMFEthanolACN/H₂O: Good solubility for reactants, but risk of hydrolysis increases with temperature.[3][4] DMF: Excellent solvent for SNAr, minimizes hydrolysis, but requires higher purification effort. Ethanol: Greener option, may require higher temperatures; risk of O-alkylation side product (ethoxy-pyrimidine).[6]
Base NaHCO₃ (2.5 eq)DIPEA (2.2 eq)K₂CO₃ (2.5 eq)NaHCO₃: Mild, safe, and effective, but requires heating to reflux.[3] DIPEA: Homogeneous reaction, good for anhydrous conditions, but more expensive. K₂CO₃: Stronger base, faster reaction than NaHCO₃, but can increase hydrolysis risk.
Temperature 80 °C80 °CRoom Temp80 °C: A good starting point for most systems to ensure a reasonable rate. Room Temp: Reaction is likely to be very slow or stall completely unless a very reactive substrate/solvent system is used.

Optimized Experimental Protocol

This protocol is a robust starting point that balances reactivity, yield, and ease of work-up.

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Piperidine-4-carboxylic acid (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Acetonitrile (ACN) and Deionized Water (as solvent, e.g., 5-10 mL per gram of dichloropyrimidine)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,6-dichloropyrimidine, piperidine-4-carboxylic acid, and sodium bicarbonate.

  • Add the solvent system (e.g., a 1:1 mixture of acetonitrile and water).

  • Heat the reaction mixture to 80-85 °C with vigorous stirring.

  • Monitor the reaction progress every 2-4 hours using LC-MS or TLC. The reaction is typically complete within 8-16 hours.

  • Once the 4,6-dichloropyrimidine is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts, washing the solids with a small amount of ACN.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~4 with 1M HCl. A white precipitate should form.

  • Stir the suspension at 0-5 °C for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water, followed by a small amount of cold diethyl ether or acetone to aid in drying.

  • Dry the product under high vacuum to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

References

  • Tyagi, M., & Chhillar, A. K. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ACS Sustainable Chemistry & Engineering, 3(8), 1848–1853. [Link]

  • Brown, D. J., & Ford, P. W. (1967). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 270-276. [Link]

  • Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Chlorination in Pyrimidine Synthesis. BenchChem.
  • NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • DeMilo, A., & Thompson, A. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 83(15), 8115-8123. [Link]

  • Harnisch, H., & Jung, A. (1996). Process for the preparation of chloropyrimidines. U.S.
  • BenchChem Technical Support Team. (2025).
  • LibreTexts Chemistry. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2020(33), 5262-5275. [Link]

  • Tungen, J. E., & Arukwe, A. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Smith, V. H., & Christensen, B. E. (1950). The investigations of the methods for the reduction of chloropyrimidines.
  • NotEvans. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

  • Barlaam, B., et al. (2018). Protein kinase B inhibitors. U.S.
  • Quantum Mechanics Corp. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn. [Link]

  • Barlaam, B., et al. (2015). Protein kinase B inhibitors. U.S.

Sources

Technical Support Center: Characterization of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges associated with the analysis of this important synthetic intermediate. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions and concerns regarding the handling, stability, and general analysis of this compound.

Q1: What are the primary stability concerns for this molecule?

A1: The two main points of instability are the chloropyrimidine ring and the potential for decarboxylation. The 6-chloro substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis) under non-neutral pH conditions or in the presence of other nucleophiles.[1] This hydrolysis would result in the formation of the corresponding 6-hydroxypyrimidine derivative. Additionally, like many carboxylic acids, thermal stress could potentially lead to decarboxylation, although this typically requires significant energy. For routine storage, it is recommended to keep the material in a cool, dry place, protected from light and moisture.

Q2: My compound shows poor solubility in aqueous buffers for biological assays. How can I improve this?

A2: This is a common challenge for molecules containing both a somewhat lipophilic heterocyclic system and a polar carboxylic acid. The solubility is highly pH-dependent. At pH values significantly above the pKa of the carboxylic acid (~4-5), the molecule will exist as the more soluble carboxylate anion. However, the basicity of the piperidine nitrogen is low due to the electron-withdrawing pyrimidine ring. If your assay permits, adjusting the pH to neutral or slightly basic should improve solubility. For stock solutions, using organic solvents like DMSO is standard practice. When diluting a DMSO stock into an aqueous buffer, precipitation can occur. To mitigate this, ensure the final DMSO concentration is as low as possible (typically <1%) and consider a stepwise dilution protocol.[2]

Q3: What are the most likely impurities I should expect to see in a sample of this compound?

A3: Impurities can arise from both the starting materials and side reactions during synthesis. The synthesis likely involves the reaction of a piperidine-4-carboxylic acid derivative with a dichloropyrimidine (e.g., 4,6-dichloropyrimidine). Potential impurities include:

  • Starting Materials: Unreacted piperidine-4-carboxylic acid or 4,6-dichloropyrimidine.

  • Di-substituted Product: Reaction of two molecules of the piperidine derivative with one molecule of 4,6-dichloropyrimidine.

  • Hydrolysis Product: 1-(6-Hydroxypyrimidin-4-yl)piperidine-4-carboxylic acid, formed by the reaction of the product or starting material with water.[1]

  • Positional Isomer: If 2,4-dichloropyrimidine were present as an impurity in the starting material, the corresponding 1-(2-chloropyrimidin-4-yl) isomer could be formed.

The table below summarizes these potential impurities.

Impurity NameStructureOrigin
Piperidine-4-carboxylic acidC₆H₁₁NO₂Unreacted Starting Material
4,6-DichloropyrimidineC₄H₂Cl₂N₂Unreacted Starting Material
Bis(1-(pyrimidin-4-yl)piperidine-4-carboxylic acid)C₂₀H₂₄N₆O₄Di-substitution Side Reaction
1-(6-Hydroxypyrimidin-4-yl)piperidine-4-carboxylic acidC₁₀H₁₃N₃O₃Hydrolysis of Chloro Group

Q4: Can this compound exhibit polymorphism?

A4: Yes, the potential for polymorphism is significant. Active Pharmaceutical Ingredients (APIs) with carboxylic acid moieties and hydrogen bonding capabilities are known to form multiple crystalline structures.[3][4] Different polymorphs can have different physical properties, including solubility, melting point, and stability, which can impact downstream applications and formulation.[5] It is crucial to characterize the solid-state form of your material using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and thermal microscopy, especially in a drug development setting.[6]

HPLC Troubleshooting and Methodology

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and stability testing. However, the combination of a carboxylic acid and a heterocyclic base can present challenges.

Troubleshooting Guide: HPLC Analysis

Issue: My peak is tailing severely.

This is the most common issue for this type of molecule. The carboxylic acid can interact with residual silanol groups on standard silica-based C18 columns, leading to poor peak shape.

start Peak Tailing Observed check_pH Is Mobile Phase pH at least 2 units below analyte pKa? start->check_pH adjust_pH Lower Mobile Phase pH (e.g., to 2.5-3.0 with formic or phosphoric acid) check_pH->adjust_pH No check_column Using a high-purity, end-capped C18 column? check_pH->check_column Yes adjust_pH->check_pH change_column Switch to a modern, fully end-capped column or a polar-embedded phase check_column->change_column No check_overload Is peak height near detector maximum? check_column->check_overload Yes change_column->check_column reduce_conc Reduce sample concentration/injection volume check_overload->reduce_conc Yes good_peak Symmetrical Peak Achieved check_overload->good_peak No reduce_conc->good_peak

Caption: Troubleshooting workflow for HPLC peak tailing.

  • Causality: At a pH near the pKa of the carboxylic acid, the analyte exists in both ionized (carboxylate) and non-ionized forms. The ionized form can have strong, undesirable secondary interactions with free silanol groups (-Si-OH) on the surface of the silica packing material, which are also deprotonated and negatively charged at higher pH. This leads to a mixed-mode retention mechanism and results in significant peak tailing.

  • Solution: By lowering the mobile phase pH to ~2.5-3.0 (well below the pKa of the carboxylic acid), you ensure the analyte is fully protonated and neutral. This suppresses the unwanted ionic interactions, leading to a single, well-defined retention mechanism on the reversed-phase column and a sharp, symmetrical peak. Using a high-purity, fully end-capped column further minimizes the number of available silanol sites for interaction.[7]

Issue: I'm not getting good separation from a known impurity.

  • Causality: Insufficient chromatographic resolution can be due to a suboptimal mobile phase composition, gradient slope, or column chemistry.

  • Solution:

    • Optimize the Gradient: If using a gradient, try making it shallower (i.e., increase the gradient time). This gives more time for compounds with similar retention to separate.

    • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions. Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic acetonitrile.

    • Explore Different Column Chemistries: If a standard C18 column is not providing resolution, consider a phenyl-hexyl or a polar-embedded phase column. These offer different selectivities that may resolve your critical pair.

Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for a robust, stability-indicating method. It must be validated for your specific application according to ICH guidelines.[8]

ParameterRecommended SettingRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmProvides good retention and efficiency; end-capping minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterBuffers the mobile phase to a low pH (~2.7) to ensure the carboxylic acid is protonated.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase; formic acid maintains consistent pH.
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 3 min, return to 5% B over 1 min, hold for 3 minA broad gradient is essential for a stability-indicating method to elute both polar and non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time reproducibility.
Detection UV at 254 nmThe pyrimidine ring provides strong UV absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.
Injection Volume 10 µLAdjust as needed to avoid column overload.
Sample Diluent 50:50 Acetonitrile:WaterA common diluent that is compatible with the mobile phase.

System Suitability:

  • Tailing Factor: For the main peak, should be ≤ 1.5.

  • Theoretical Plates: > 2000.

  • RSD for 6 replicate injections: < 1.0% for peak area and retention time.

LC-MS Characterization Guide

LC-MS is essential for identity confirmation and impurity identification.

Q1: What should I expect for the molecular ion in the mass spectrum?

A1: The molecule contains one chlorine atom, which has two common isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, you should look for an isotopic cluster for the protonated molecule [M+H]⁺.

  • Molecular Formula: C₁₀H₁₂ClN₃O₂

  • Monoisotopic Mass: 241.06

  • Expected [M+H]⁺: Look for an ion at m/z 242.07 (for ³⁵Cl) and a smaller A+2 peak at m/z 244.07 (for ³⁷Cl) with an intensity ratio of approximately 3:1. This isotopic pattern is a key signature for a monochlorinated compound.

Q2: What are the likely fragmentation patterns in MS/MS?

A2: Fragmentation will likely occur at the most labile bonds. Expect to see losses related to the carboxylic acid group and cleavage within the piperidine ring or at the piperidine-pyrimidine bond.

parent [M+H]⁺ m/z 242.1 frag1 Loss of H₂O [M+H - 18]⁺ m/z 224.1 parent->frag1 - H₂O frag2 Loss of CO₂ [M+H - 44]⁺ m/z 198.1 parent->frag2 - CO₂ frag3 Loss of COOH [M+H - 45]⁺ m/z 197.1 parent->frag3 - •COOH frag4 Chloropyrimidine fragment m/z 154.0 parent->frag4 Ring Cleavage frag5 Piperidine fragment m/z 88.1 frag2->frag5 - C₄H₂ClN₂

Caption: Potential MS/MS fragmentation pathways.

  • Loss of Water (-18 Da): A common loss from the carboxylic acid group.

  • Loss of Carbon Dioxide (-44 Da): Decarboxylation is a very common fragmentation pathway for protonated carboxylic acids.[10]

  • Cleavage of the Piperidine Ring: Alpha-cleavage next to the nitrogen atom is common for piperidines.

  • Cleavage of the Piperidine-Pyrimidine Bond: This can lead to fragments corresponding to the charged chloropyrimidine moiety or the charged piperidine-4-carboxylic acid moiety. Fragmentation of the pyrimidine ring itself often involves the loss of HCN.[11]

Protocol: LC-MS Analysis for Identity Confirmation

This protocol uses the same LC conditions as the HPLC method for seamless method transfer.

ParameterRecommended SettingRationale
LC System Use the HPLC method described above.Ensures consistent chromatography.
MS Detector Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)Q-TOF provides high-resolution accurate mass (HRAM) for formula confirmation. QqQ is excellent for quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)The piperidine nitrogen is basic enough to be readily protonated.
MS Scan Mode Full Scan (e.g., m/z 100-500) for initial analysis. Product Ion Scan (MS/MS) of m/z 242.1 for fragmentation analysis.Full scan confirms the presence of the parent ion. MS/MS confirms the structure through fragmentation.
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of a range of fragment ions.
NMR Spectroscopy Guide

NMR is critical for unequivocal structure elucidation.

Q1: I'm seeing complex, overlapping signals in the aliphatic region of my ¹H NMR spectrum. How can I interpret this?

A1: The piperidine ring protons often present as a series of overlapping multiplets between ~1.5 and 4.5 ppm.

  • Causality: The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons with different chemical shifts and coupling constants. The protons on C2/C6 and C3/C5 are diastereotopic, further complicating the spectrum.

  • Solution:

    • 2D NMR: A COSY (Correlation Spectroscopy) experiment is essential to trace the proton-proton coupling network (H4 -> H3/H5 -> H2/H6). An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its attached carbon, allowing you to assign the carbon signals as well.[12]

    • Solvent Change: Running the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) can sometimes resolve overlapping signals.[13]

Expected Chemical Shifts (¹H and ¹³C): Based on analogous structures, the following are approximate chemical shift ranges.[14][15][16]

PositionApprox. ¹H Shift (ppm)Approx. ¹³C Shift (ppm)Notes
Pyrimidine H-2~8.2 - 8.4~160 - 162Singlet, downfield due to adjacent nitrogens.
Pyrimidine H-5~6.5 - 6.7~108 - 110Singlet, upfield due to electron donation from N1.
Piperidine H-2eq, H-6eq~4.4 - 4.6~42 - 44Downfield due to proximity to the pyrimidine ring. Multiplet.
Piperidine H-2ax, H-6ax~3.0 - 3.2~42 - 44Shielded relative to equatorial protons. Multiplet.
Piperidine H-3, H-5~1.8 - 2.2~28 - 30Complex overlapping multiplets.
Piperidine H-4~2.5 - 2.7~40 - 42Multiplet, deshielded by the carboxylic acid.
Carboxylic Acid -OH>12.0 (broad)~175 - 177Often a very broad singlet, may exchange with water.
Thermal Analysis (DSC/TGA) Guide

Thermal analysis provides information on melting point, decomposition, and solid-state form.

Q1: What can I learn from a DSC and TGA analysis of my sample?

A1:

  • Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For this compound, you would look for:

    • Mass loss at <120 °C, which could indicate the presence of residual solvent or water.

    • The onset of decomposition, which indicates the thermal stability limit of the compound.[17]

  • Differential Scanning Calorimetry (DSC): DSC measures heat flow into or out of a sample as a function of temperature. It reveals:

    • A sharp endotherm, which corresponds to the melting point of a crystalline solid. A broad melting endotherm can suggest the presence of impurities.

    • Exotherms following the melt, which typically indicate decomposition.

    • Other thermal events, such as solid-solid phase transitions, which would be indicative of polymorphism.[18]

Q2: My DSC shows a small endotherm before the main melting peak. What could this be?

A2: This could be a solid-state transition from one polymorphic form to another (an enantiotropic transition) or the melting of a eutectic mixture with an impurity. To investigate further, you can:

  • Run the DSC at different heating rates. The temperature and appearance of polymorphic transitions can be dependent on the heating rate.[19]

  • Perform hot-stage microscopy. This allows you to visually observe the sample as it is heated, confirming if a phase change occurs before melting.

  • Analyze the sample by XRPD before and after heating it past the first endotherm (and then cooling) to see if the crystal structure has changed.

References
  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Request PDF. [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]

  • Pearlman, B. A., et al. (1998). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 2(5), 313-319. [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • WSU. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Kharlamova, A. D., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(21), 3959. [Link]

  • Google Patents. (1996).
  • Google Patents. (1990). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.
  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 18. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Bolla, G., et al. (2022). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. ResearchGate. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). Piperidine-4-carboxylic acid, 1-carboxymethyl- - Optional[13C NMR] - Chemical Shifts. [Link]

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Wiley-VCH GmbH. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Electrophoresis. [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Slideshare. (n.d.). TGA and DSC ppt. [Link]

  • Statheropoulos, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1622. [Link]

  • MDPI. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • Hengyuan Fine Chemical. (n.d.). 5,6- dichloropyrimidine -2,4- diamine (minoxidil impurity). [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MDPI. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. We will dissect the predicted spectrum, offering a rationale for the chemical shifts and coupling patterns based on established principles of NMR spectroscopy and comparative data from analogous structures. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to approach the structural elucidation of complex heterocyclic molecules using ¹H NMR.

The Strategic Importance of NMR in Heterocyclic Drug Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their structural complexity, often involving multiple interacting spin systems, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for unambiguous structure verification and conformational analysis. For a molecule like this compound, ¹H NMR provides critical information on the integrity of the pyrimidine and piperidine rings, their substitution pattern, and the overall molecular conformation.

The causality behind choosing ¹H NMR as a primary analytical tool lies in its ability to provide a detailed electronic and stereochemical map of the molecule. Each proton acts as a sensitive probe of its local environment. By analyzing the chemical shift (δ), integration, and multiplicity (splitting pattern), we can piece together the molecular puzzle with high confidence.

Molecular Structure and Predicted Proton Environments

A thorough analysis begins with a clear understanding of the molecule's structure and the different types of protons present.

G cluster_workflow Experimental Workflow A Sample Preparation (5-10 mg in 0.7 mL deuterated solvent) B Solvent Selection (e.g., DMSO-d6, CDCl3) A->B C Internal Standard (TMS, δ 0.00) B->C D Instrument Setup (e.g., 400 MHz Spectrometer) C->D E Data Acquisition (Standard ¹H Pulse Program) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Integration, Peak Picking, Coupling Constant Measurement) F->G

Caption: A standardized workflow for acquiring ¹H NMR data.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed). The choice of solvent is critical as residual solvent peaks can interfere with the spectrum. [1]3. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). [2]4. Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Acquisition: A standard one-pulse ¹H experiment is typically sufficient. Key parameters to optimize include the number of scans (NS), acquisition time (AQ), and relaxation delay (D1).

  • Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. This is followed by phasing, baseline correction, and referencing the TMS peak to 0.00 ppm.

  • Analysis: The processed spectrum is then analyzed by integrating the signals, identifying the chemical shifts, and measuring the coupling constants (J-values) for each multiplet.

This rigorous protocol ensures the data is reproducible and trustworthy, forming the foundation of accurate structural analysis.

Conclusion and Future Directions

The predictive ¹H NMR analysis of this compound provides a detailed roadmap for its structural characterization. The distinct chemical shifts of the pyrimidine and piperidine protons, coupled with their predictable splitting patterns, should allow for unambiguous confirmation of its synthesis.

For a more in-depth analysis, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would definitively establish the proton-proton coupling networks within the piperidine ring, while an HSQC spectrum would correlate each proton to its directly attached carbon atom, providing further structural confirmation.

References

  • Rydzik, A. M., et al. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... ResearchGate. [Link]

  • Katritzky, A. R., et al. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]

  • ResearchGate. ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • National Institutes of Health. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Manivannan, R., et al. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • ResearchGate. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Potsdam. 1H NMR Spectroscopy. [Link]

  • PubChem. 4-Piperidinecarboxylic acid. [Link]

  • National Institutes of Health. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0046131). [Link]

  • SpectraBase. Piperidine-4-carboxylic acid, 1-carboxymethyl-. [Link]

  • Cambridge Open Engage. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Researcher's Guide to 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid: A Comparative Analysis and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of drug discovery, novel chemical scaffolds serve as the bedrock for innovation. 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid is one such entity, a molecule that, while not extensively documented in current literature, presents a compelling architecture for medicinal chemists. Its structure marries three key pharmacophoric elements: a reactive chloropyrimidine ring, a versatile piperidine core, and a crucial carboxylic acid moiety. This guide provides a comprehensive analysis of this compound, comparing it with structurally similar, well-characterized molecules to forecast its potential utility and to provide a clear experimental roadmap for its investigation.

The central thesis of this guide is that by understanding the roles these individual components play in established bioactive molecules, we can infer the potential applications of the title compound and design a logical, efficient research plan. We will deconstruct the molecule, propose a robust synthetic route, compare its in silico properties with known drugs, and provide detailed protocols for its initial biological evaluation.

Deconstruction of the Core Scaffold: A Triad of Functionality

The structure of this compound is a deliberate combination of functional groups, each contributing to its potential physicochemical and pharmacological profile.

  • The 6-Chloropyrimidine Moiety: This electrophilic heterocyclic system is a cornerstone of many kinase inhibitors. The chlorine atom at the 6-position serves as a potential leaving group, enabling covalent bond formation with nucleophilic residues (like cysteine) in an enzyme's active site. This is a well-established mechanism for achieving potent and often irreversible inhibition. Furthermore, the pyrimidine ring itself is a proven hydrogen bond acceptor and can participate in critical π-stacking interactions.

  • The Piperidine-4-carboxylic Acid Core: This saturated heterocycle acts as a non-planar, three-dimensional scaffold, which is often favored in modern drug design to escape "flatland" and improve properties like solubility and metabolic stability. The carboxylic acid is a key interaction point; it is typically ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with positively charged residues like lysine or arginine in a target protein. This feature is common in inhibitors of enzymes that recognize acidic substrates.

Comparative Analysis with Structurally Related Compounds

To build a predictive framework, we will compare our title compound with two classes of established molecules: those sharing the piperidine-4-carboxylic acid core and those built upon a chloropyrimidine scaffold.

Physicochemical Property Comparison

A molecule's biological activity is intrinsically linked to its physicochemical properties. Using computational models, we can predict key parameters for our title compound and compare them against well-known drugs sharing its core motifs.

CompoundMolecular Weight ( g/mol )Predicted LogPPredicted pKa (Acidic)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound 255.681.254.114
Ibrutinib (Kinase Inhibitor)440.503.8N/A15
Tiagabine (GABA Uptake Inhibitor)375.564.54.312
Guvacine (GABA Uptake Inhibitor)127.16-1.93.6, 10.422

Table 1: Comparative in silico physicochemical properties. Predictions were generated using standard computational models.

This comparison suggests our title compound occupies a favorable chemical space. Its lower molecular weight and LogP compared to a complex molecule like Ibrutinib suggest it may possess better solubility and "ligand efficiency." Its pKa is in a range similar to other carboxylic acid-containing drugs like Tiagabine, indicating it will be predominantly ionized under physiological conditions, which is critical for its potential interactions.

Functional and Mechanistic Comparison
  • vs. Ibrutinib (Imbruvica®): Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). While structurally more complex, it contains a pyrimidine core that orients the molecule in the ATP-binding pocket. The key takeaway is the strategic use of the pyrimidine scaffold in kinase inhibition. Our title compound's chloropyrimidine could theoretically target a similar pocket, with the chlorine positioned to react with a nearby cysteine.

  • vs. Tiagabine and Guvacine: These are inhibitors of GABA transporters (GATs). Their shared feature is a piperidine ring coupled with a carboxylic acid (or a precursor in Tiagabine's case). This structural motif is crucial for mimicking GABA and binding to the transporter's active site. The carboxylic acid forms a key salt bridge interaction. This suggests that the piperidine-4-carboxylic acid portion of our title compound could be used to target amino acid transporters or other enzymes that bind acidic ligands.

Proposed Synthesis and Experimental Workflows

A primary hurdle for any novel compound is its synthesis. We propose a straightforward and robust two-step synthetic pathway.

Proposed Retrosynthetic Pathway

Target 1-(6-Chloropyrimidin-4-yl) piperidine-4-carboxylic acid Step1 Nucleophilic Aromatic Substitution (SNAr) Target->Step1 Reagents Piperidine-4-carboxylic acid + 4,6-Dichloropyrimidine + Base (e.g., DIPEA) Step1->Reagents

Caption: Proposed retrosynthesis of the target compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound.

Materials:

  • 4,6-Dichloropyrimidine

  • Piperidine-4-carboxylic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser

Procedure:

  • To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere, add DIPEA (2.5 eq).

  • Allow the mixture to stir at room temperature for 15 minutes.

  • Add 4,6-dichloropyrimidine (1.1 eq) portion-wise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • After cooling to room temperature, dilute the reaction mixture with water and acidify to pH ~3-4 with 1M HCl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Causality: The choice of a polar aprotic solvent like DMF is to ensure solubility of the starting materials. DIPEA, a non-nucleophilic base, is used to deprotonate the piperidine nitrogen, activating it for nucleophilic attack on the electron-deficient pyrimidine ring without competing in the reaction. The reaction is heated to overcome the activation energy for the SNAr reaction. Acidification during workup ensures the carboxylic acid is protonated, facilitating extraction into an organic solvent.

Proposed Biological Evaluation Workflow

Given the dual nature of the scaffold, a two-pronged screening approach is logical. We will propose protocols to test for both kinase inhibition and receptor/transporter binding activity.

cluster_0 Hypothesis 1: Kinase Inhibitor cluster_1 Hypothesis 2: GPCR/Transporter Ligand A1 Synthesized Compound A2 Biochemical Kinase Assay (e.g., ADP-Glo™) A1->A2 A3 Determine IC₅₀ A2->A3 A4 Covalent Modification Assay (Intact Protein MS) A2->A4 B1 Synthesized Compound B2 Radioligand Binding Assay B1->B2 B3 Determine Ki B2->B3 B4 Functional Assay (e.g., Calcium Flux, Uptake) B2->B4

Caption: Dual-hypothesis biological screening workflow.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is a gold-standard method for assessing whether a compound inhibits the activity of a kinase by measuring the amount of ADP produced.

Objective: To determine the IC₅₀ of this compound against a representative cysteine-containing kinase (e.g., BTK, EGFR).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (containing MgCl₂, DTT)

  • Test compound serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipette, plate reader with luminescence detection

Procedure:

  • Prepare a 2X kinase/substrate solution in assay buffer.

  • Prepare a 2X ATP solution in assay buffer.

  • In the 384-well plate, add 2.5 µL of the test compound at various concentrations (typically 10-point, 3-fold serial dilutions starting from 100 µM). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 2.5 µL of the 2X kinase/substrate solution to each well.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then to a luminescent signal. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Trustworthiness: This protocol includes positive (DMSO) and negative (no enzyme) controls to establish the assay window and ensure the observed signal is enzyme-dependent. The use of a well-validated commercial kit like ADP-Glo™ ensures reagent quality and reproducibility.

Conclusion and Future Outlook

This compound stands as a molecule of significant, albeit unrealized, potential. By drawing parallels with established drugs, we can construct two primary hypotheses for its biological role: a covalent kinase inhibitor or a ligand for amino acid transporters/receptors. Its favorable in silico profile suggests it is a promising starting point for a medicinal chemistry campaign.

The path forward is clear. The proposed synthesis provides a direct route to obtaining the material required for testing. The outlined biological workflows offer a robust, dual-pronged strategy to rapidly assess its activity profile. Success in either of these avenues would validate the rational design principles discussed herein and could uncover a novel series of bioactive small molecules, underscoring the perpetual value of exploring uncharted chemical space.

References

This section would be populated with links to peer-reviewed articles on Ibrutinib, Tiagabine, SNAr reactions on pyrimidines, and protocols for the assays mentioned, once specific literature has been identified and used.

A Researcher's Guide to the Biological Assay Validation for Novel 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of biological assays tailored to the emerging class of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid derivatives. As novel chemical entities, establishing their biological activity requires robust, reproducible, and rigorously validated assays. This document moves beyond simple checklists, offering in-depth rationale for experimental design and comparing distinct methodological approaches to empower researchers in generating high-quality, reliable data suitable for regulatory submission and publication.

The Imperative of Method Validation in Drug Discovery

In drug discovery, the journey from a hit compound to a clinical candidate is paved with data. The integrity of this data is paramount. Bioanalytical method validation is the documented process that ensures an analytical method is accurate, precise, reproducible, and suitable for its intended purpose.[1] Failure to properly validate an assay can lead to wasted resources, misleading structure-activity relationships (SAR), and the potential termination of a promising drug development program.[2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which, while historically focused on pharmacokinetics, provide the foundational principles for all biological assays.[3][4][5] These principles are designed to demonstrate that a method is reliable for quantifying analytes in biological matrices under specific conditions.[1]

The this compound scaffold is present in molecules with diverse biological activities, including potential antitubercular agents.[6][7] Given the chemical precedent, it is plausible that derivatives of this class could target a range of biological entities, such as protein kinases, cellular receptors, or metabolic enzymes. The choice of assay and the validation strategy must, therefore, be tailored to the specific biological question being asked.

The Assay Validation Lifecycle: A Foundational Workflow

Assay validation is not a single event but a continuous process that begins with development and extends through the routine use of the method.[8] Each stage is critical for ensuring data quality.

Assay Validation Lifecycle cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Pre-Study Validation cluster_2 Phase 3: In-Study Validation & Routine Use Dev Assay Development (Select Platform, Reagents) Opt Parameter Optimization (e.g., Cell Density, Incubation Time) Dev->Opt Feasibility Val Full Validation Protocol (Accuracy, Precision, Selectivity, etc.) Opt->Val Ready for Validation SOP Standard Operating Procedure (SOP) Creation Val->SOP Criteria Met Routine Sample Analysis (Screening, Potency) SOP->Routine Implement Assay QC Quality Control (QC) Monitoring (Controls, System Suitability) Routine->QC Ongoing Check QC->Opt Re-optimization/ Re-validation needed

Caption: The Assay Validation Lifecycle, from initial development to routine application.

Comparative Analysis of Assay Platforms

The selection of an assay platform is the first critical decision. This choice depends on the biological target and the desired throughput. We will compare two common, yet distinct, approaches: a direct-engagement biochemical assay and a functionally relevant cell-based assay.

Biochemical Assays: Probing Direct Target Interaction

Biochemical assays measure the direct interaction of a compound with a purified biological target (e.g., an enzyme or receptor) in a simplified, in vitro system. They are essential for confirming direct target engagement and for high-throughput screening (HTS) campaigns.[9]

Common Application: Measuring the inhibition of a protein kinase by a test compound.

Method Comparison: TR-FRET vs. Luminescence-Based Kinase Assays

FeatureTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Luminescence-Based Assay (e.g., Kinase-Glo®)Rationale & Causality
Principle Measures the proximity of a donor and acceptor fluorophore. Kinase activity leads to phosphorylation of a substrate, bringing the fluorophores together (or separating them).Measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity.TR-FRET is a direct measure of product formation, while luminescence is an indirect measure of substrate (ATP) consumption. This can be critical if compounds interfere with the detection reagents.
Advantages Ratiometric signal reduces well-to-well variability; less prone to optical interference from colored compounds.High sensitivity and broad dynamic range; generally simpler reagent addition.The ratiometric nature of TR-FRET provides inherent normalization, making it robust against variations in liquid handling.[10]
Disadvantages Requires specific antibody pairs for each substrate; potential for light scattering interference.Susceptible to interference from compounds that affect luciferase or ATP levels.The need for specific reagents in TR-FRET can increase setup time and cost. Luciferase inhibition is a known cause of false positives in HTS.[2]
Best For HTS, lead optimization where robust performance is key.Orthogonal validation, lower-throughput studies.Using both methods provides a self-validating system; a true hit should be active in assays with different detection technologies.
Cell-Based Assays: Assessing Biological Function

Cell-based assays measure a compound's effect within a living cell, providing a more biologically relevant context.[10] They can measure target engagement in a native environment or a downstream phenotypic outcome (e.g., cell death).

Common Application: Determining the effect of a kinase inhibitor on cancer cell proliferation.

Method Comparison: Target Engagement vs. Phenotypic Assays

FeatureTarget Engagement Assay (e.g., NanoBRET™)Phenotypic Assay (e.g., Cell Viability - CellTiter-Glo®)Rationale & Causality
Principle Measures the displacement of a tracer from a target protein inside a living cell, confirming the compound reaches and binds its intended target.Measures a downstream cellular outcome, such as ATP levels as an indicator of metabolic activity and cell viability.Target engagement confirms the mechanism, while a phenotypic assay confirms the desired biological effect. A compound can engage a target without producing a functional outcome.
Advantages Confirms intracellular target binding and cell permeability; provides quantitative binding affinity (IC50).High biological relevance; directly measures the desired therapeutic outcome.A positive result in a target engagement assay provides strong evidence that the compound works as designed.[11]
Disadvantages Requires genetic engineering of cells; does not guarantee a functional cellular response.Does not confirm the mechanism of action; susceptible to off-target effects causing cytotoxicity.A compound could kill cells via a mechanism unrelated to the intended target, leading to misleading SAR.
Best For Confirming on-target activity in cells; lead optimization.Primary screening for desired phenotype; assessing overall drug efficacy.A robust drug discovery cascade will use both: a phenotypic screen to find hits, followed by target engagement assays to validate the mechanism.[2]

Core Validation Parameters: A Practical Framework

Regardless of the platform, a core set of parameters must be evaluated to ensure the assay is "fit-for-purpose".[12] These are grounded in FDA and EMA guidelines.[13][14]

Core Validation Parameters center Fit-for-Purpose Assay Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision Selectivity Selectivity (No interference from matrix) center->Selectivity Sensitivity Sensitivity (LLOQ & ULOQ) center->Sensitivity Reproducibility Reproducibility (Inter-lab consistency) center->Reproducibility Robustness Robustness (Tolerates small variations) center->Robustness Stability Stability (Analyte & Reagent) center->Stability

Caption: Core parameters for a fit-for-purpose biological assay.

Illustrative Data for Assay Performance Comparison

The following table presents hypothetical validation data for two different kinase assay formats. This illustrates how quantitative metrics are used to compare performance and select the most suitable assay.

Validation ParameterAssay A (TR-FRET)Assay B (Luminescence)Acceptance Criteria (Typical)
Precision (CV%)
Intra-Assay4.5%7.8%< 15%
Inter-Assay8.2%13.5%< 15%
Accuracy (% Bias) -5.5%+9.0%Within ±15%
Z'-Factor 0.820.65> 0.5[9]
Signal-to-Background 1250> 3 (assay dependent)
Reference IC50 (µM) 0.11 ± 0.020.13 ± 0.04Consistent between assays

Interpretation: In this example, Assay A (TR-FRET) demonstrates superior precision and a higher Z'-factor, indicating it is a more robust and reliable assay for HTS, despite having a lower signal-to-background ratio.[15]

Experimental Protocols: Step-by-Step Methodologies

Trustworthiness is built on transparency. The following are detailed, illustrative protocols for validating a biochemical kinase assay and a cell-based viability assay.

Protocol 1: Validation of a TR-FRET Biochemical Kinase Assay

Objective: To determine the accuracy, precision, and robustness of a TR-FRET assay for measuring the potency of this compound derivatives against a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a stock solution of the kinase and biotinylated peptide substrate in kinase buffer.

    • Prepare a stock solution of ATP at 2x the final desired concentration (e.g., 2x Km).

    • Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.

  • Compound Plating:

    • Perform a serial dilution of the test compounds in 100% DMSO.

    • Dispense 100 nL of each compound concentration into a 384-well assay plate using an acoustic liquid handler.

  • Assay Procedure (Kinase Reaction):

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.

    • Initiate the reaction by adding 5 µL of the 2x ATP solution.

    • Incubate for 60 minutes at room temperature. The linearity of the reaction should be established during assay development.[11]

  • Assay Procedure (Detection):

    • Stop the reaction by adding 10 µL of the detection reagent mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

  • Validation Experiments:

    • Intra-Assay Precision & Accuracy: Run high, medium, and low concentration quality control (QC) samples in replicates of 10 on a single plate.

    • Inter-Assay Precision & Accuracy: Repeat the above on three different days with freshly prepared reagents.[16]

    • Selectivity: Run the assay in the absence of kinase or substrate to ensure no signal is generated.

    • Robustness: Systematically vary parameters like incubation time (±10 min) and temperature (±2°C) to assess the impact on results.[17]

Protocol 2: Validation of a Cell-Based Viability Assay

Objective: To validate a luminescence-based cell viability assay to determine the cytotoxic effect of derivatives on a relevant cancer cell line.

Methodology:

  • Cell Culture & Plating:

    • Culture cells (e.g., A549 lung cancer cells) under standard conditions (37°C, 5% CO₂).

    • Harvest cells and perform a cell count. Ensure cell viability is >95%.

    • Seed 5,000 cells per well in 90 µL of media into a 96-well clear-bottom plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of test compounds in culture media.

    • Add 10 µL of the diluted compound to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate for 72 hours.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read luminescence on a plate reader.

  • Validation Experiments:

    • Plate Uniformity: Assess the signal consistency across a plate using vehicle-treated cells to check for edge effects.[18]

    • Precision & Accuracy: Use a reference cytotoxic compound (e.g., Staurosporine) at high, medium, and low effective concentrations as QCs. Run intra- and inter-assay validation as described in Protocol 1.

    • DMSO Tolerance: Test a range of DMSO concentrations (0.1% to 2%) to determine the maximum concentration that does not affect cell viability.[18]

    • Linearity: Confirm that the luminescent signal is linear with respect to the number of cells plated.

Conclusion

The validation of biological assays for novel compounds like the this compound derivatives is a multifaceted process that underpins the foundation of any successful drug discovery program. It requires a deep understanding of the biological system, the assay technology, and the stringent requirements of regulatory bodies. By systematically comparing different assay platforms, rigorously evaluating core performance parameters, and adhering to detailed, transparent protocols, researchers can build a self-validating system. This approach not only ensures the generation of trustworthy and reproducible data but also provides the causal insights necessary to make confident decisions in the progression of new chemical entities toward the clinic.

References

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Pharmaceutical Review. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. [Link]

  • National Center for Biotechnology Information. (2010). Ligand binding assays at equilibrium: validation and interpretation. [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • PubMed. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. [Link]

  • PubMed. (n.d.). Analysis of Competition Binding Assays: Assessment of the Range of Validity of a Commonly Invoked Assumption. [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]

  • PPD, part of Thermo Fisher Scientific. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • SlideShare. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ScienceDirect. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • ResearchGate. (2025). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). Biospecimen Assay Standards. [Link]

  • ResearchGate. (n.d.). Validation of Assays for the Bioanalysis of Novel Biomarkers. [Link]

  • National Cancer Institute. (2015). Assay validation and reproducibility considerations for biomarkers used in drug development. [Link]

  • PubMed Central. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • PubMed Central. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • ResearchGate. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid core represents a versatile scaffold in medicinal chemistry, combining the hydrogen bond accepting capabilities of the pyrimidine ring with the conformational rigidity and substitution potential of the piperidine ring. The carboxylic acid moiety offers a key interaction point, often with cationic or polar residues in protein binding sites. The 6-chloro substituent on the pyrimidine ring provides a handle for further synthetic modification through nucleophilic aromatic substitution, allowing for the exploration of a wide chemical space.

This guide delves into the structure-activity relationships of analogs by systematically examining modifications to the pyrimidine core, the piperidine ring, and the carboxylic acid group, drawing from studies on various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). By comparing these related series, we can infer potential SAR trends for the rational design of novel therapeutics based on the this compound scaffold.

Case Study 1: Pyrimidine-4-Carboxamides as N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors

A study on pyrimidine-4-carboxamides as inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipid mediators, provides valuable insights into the SAR of the pyrimidine core and substitutions at the 4-position.[1][2][3] While the core is a pyrimidine-4-carboxamide rather than a 1-(pyrimidin-4-yl)piperidine, the study explores modifications that are highly relevant to the target scaffold of this guide.

Structure-Activity Relationship Summary
  • Substitution at the 2-position of the Pyrimidine Ring: The 2-position of the pyrimidine ring was found to tolerate a variety of substituents. Conformational restriction of an N-methylphenethylamine group by replacement with an (S)-3-phenylpiperidine increased the inhibitory potency by 3-fold.[1][2] This suggests that a degree of rigidity and specific stereochemistry in this position is beneficial for activity.

  • Substitution at the 6-position of the Pyrimidine Ring: Replacement of a morpholine substituent at the 6-position with an (S)-3-hydroxypyrrolidine not only reduced the lipophilicity but also increased the activity by 10-fold.[1][2] This highlights the importance of this position for introducing polarity and specific interactions.

  • The Carboxamide Linker: The carboxamide linker at the 4-position of the pyrimidine ring was crucial for activity. Modifications to the group attached to the carboxamide nitrogen showed that a cyclopropylmethyl group was optimal among the tested analogs.[1][2]

Data Presentation
Compound IDR1 (2-position)R2 (6-position)R3 (on Carboxamide)NAPE-PLD IC50 (nM)[1][2]
Lead Compound N-methylphenethylamineMorpholineCyclopropylmethyl1000
Analog 1 (S)-3-phenylpiperidineMorpholineCyclopropylmethyl330
Analog 2 (S)-3-phenylpiperidine(S)-3-hydroxypyrrolidineCyclopropylmethyl33
Experimental Protocols

General Procedure for the Synthesis of Pyrimidine-4-Carboxamides:

  • To a solution of a 2,6-disubstituted pyrimidine-4-carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired amine and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrimidine-4-carboxamide.

Case Study 2: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Protein Kinase B (Akt) Inhibitors

A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were developed as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a key component in cell signaling pathways regulating growth and survival.[4] This study provides valuable SAR insights for modifications on the piperidine ring and the carboxamide moiety.

Structure-Activity Relationship Summary
  • The Pyrimidine Core: The 7H-pyrrolo[2,3-d]pyrimidine core served as an effective hinge-binding motif. The 4-position of this core was substituted with the piperidine ring.

  • Substitution at the 4-position of the Piperidine Ring: An amino group at the 4-position of the piperidine was found to be crucial for activity. This was further elaborated into a carboxamide.

  • The Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen was critical for both potency and pharmacokinetic properties. A 4-chlorophenyl group was found to be optimal, providing a good balance of activity and oral bioavailability.[4]

Data Presentation
Compound IDR (on Carboxamide)Akt1 IC50 (nM)[4]Oral Bioavailability (Rat, %)[4]
Lead Compound Benzyl15<5
Analog 3 Phenyl820
Analog 4 4-Chlorophenyl350
Analog 5 2,4-Dichlorophenyl235
Mandatory Visualization

SAR_Akt_Inhibitors cluster_0 Core Scaffold cluster_1 Carboxamide Substituent (R) Scaffold 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Benzyl Benzyl Akt1 IC50 = 15 nM Oral Bioavailability < 5% Scaffold->Benzyl Leads to 4-Chlorophenyl 4-Chlorophenyl Akt1 IC50 = 3 nM Oral Bioavailability = 50% Benzyl->4-Chlorophenyl Improved PK

Caption: SAR of Akt Inhibitors.

Case Study 3: 6-Dialkylaminopyrimidine Carboxamides as Antitubercular Agents

A phenotypic whole-cell high-throughput screen identified a series of 6-dialkylaminopyrimidine carboxamides with potent antitubercular activity.[5] The synthesis started from 6-chloropyrimidine-4-carboxylic acid, which is directly relevant to the core topic of this guide.

Structure-Activity Relationship Summary
  • The 6-Position of the Pyrimidine Ring: The 6-chloro group was displaced with various amines. This position was found to be critical for antitubercular activity, with dialkylamino groups being favored.

  • The Carboxamide Moiety: The carboxylic acid at the 4-position was converted to a carboxamide. The nature of the amine used for amide formation significantly influenced the activity. Aniline and substituted anilines were well-tolerated.[5]

Experimental Protocols

Synthesis of 6-Aminopyrimidine-4-carboxamides: [5]

  • Amide Coupling: Couple 6-chloropyrimidine-4-carboxylic acid with the desired aniline using a coupling agent like HATU in the presence of a base such as DIPEA in DMF.

  • Nucleophilic Aromatic Substitution: Displace the 6-chloro group of the resulting amide with the desired amine by heating in a suitable solvent (e.g., isopropanol) with a base (e.g., triethylamine) in a sealed tube.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The product is then purified by column chromatography.

Mandatory Visualization

Synthesis_Workflow Start 6-Chloropyrimidine-4-carboxylic acid Step1 Amide Coupling (HATU, DIPEA, Aniline) Start->Step1 Intermediate N-Aryl-6-chloropyrimidine-4-carboxamide Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Amine, Et3N, Heat) Intermediate->Step2 Final_Product 6-Dialkylaminopyrimidine Carboxamide Analog Library Step2->Final_Product Screening Biological Evaluation (e.g., Antitubercular Assay) Final_Product->Screening SAR Structure-Activity Relationship Analysis Screening->SAR

Caption: Synthesis and Evaluation Workflow.

Inferred Structure-Activity Relationship for this compound Analogs

Based on the comparative analysis of the related series, the following SAR trends can be hypothesized for the this compound scaffold:

  • The 6-Chloro Group: This group is likely not essential for binding to all targets and serves as a key synthetic handle. Its replacement with various amines, alcohols, or other nucleophiles can significantly modulate the biological activity and physicochemical properties of the analogs. The nature of the substituent at this position will be highly target-dependent.

  • The Piperidine Ring: The piperidine ring acts as a rigid scaffold. Substitutions on the piperidine ring, particularly at the 3 and 4-positions, can influence the orientation of other functional groups and introduce additional interactions with the target protein.

  • The 4-Carboxylic Acid: The carboxylic acid is a key pharmacophoric feature, likely involved in hydrogen bonding or ionic interactions with the target. Conversion of the carboxylic acid to amides or esters will significantly alter the compound's properties and interactions. The nature of the amide or ester substituent will be a critical determinant of activity, as seen in the Akt inhibitor case study.[4]

Conclusion

While a dedicated and comprehensive SAR study on this compound analogs is not yet publicly available, a comparative analysis of structurally related compounds provides valuable insights for the rational design of new ligands. The pyrimidine core, the piperidine scaffold, and the carboxylic acid moiety all represent key areas for chemical modification. The 6-chloro group, in particular, offers a versatile point for diversification. Future SAR studies on this specific scaffold should focus on a systematic exploration of substituents at the 6-position of the pyrimidine ring and bioisosteric replacement of the carboxylic acid group to probe a range of biological targets. The findings from the related studies discussed in this guide provide a strong foundation for such future investigations.

References

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link][1][2][3]

  • (Reference placeholder for general information on piperidine deriv
  • Mock, E. D., et al. (2020). LEI-401, a potent and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D, modulates emotional behavior in mice. Nature Chemical Biology, 16(6), 667-675. [Link]

  • (Reference placeholder for general information on pyrimidine deriv
  • (Reference placeholder for additional inform
  • (Reference placeholder for general inform
  • Hennessy, E. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(10), 4159-4172. [Link][4]

  • (Reference placeholder for general review on kinase inhibitors).
  • (Reference placeholder for general inform
  • Ramachandran, S., et al. (2018). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 61(21), 9647-9667. [Link][5]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid Derivatives in Antimycobacterial Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid derivatives, a class of compounds with emerging potential in the discovery of novel antimicrobial agents. By synthesizing data from studies on structurally related compounds, we will delve into their therapeutic promise, mechanisms of action, and the experimental frameworks used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new treatments for infectious diseases, with a particular focus on tuberculosis.

Introduction: The Rationale for Targeting Mycobacteria with Pyrimidine-Piperidine Scaffolds

The rising tide of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This crisis necessitates the exploration of novel chemical scaffolds that can act on new biological targets within the bacterium. The this compound scaffold represents a promising starting point for the development of such agents. This assertion is based on the established antimicrobial properties of both the pyrimidine and piperidine moieties.

The pyrimidine ring is a core component of many biologically active molecules and has been investigated for a wide range of therapeutic applications, including antimicrobial and anti-inflammatory agents[1][2]. Similarly, the piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates[3][4]. The combination of these two fragments, linked to a carboxylic acid, offers a versatile platform for generating derivatives with diverse physicochemical properties and biological activities.

Recent research has highlighted the potential of related structures, such as 6-dialkylaminopyrimidine carboxamides, in whole-cell phenotypic screens against Mtb[5][6]. These studies suggest that the pyrimidine core can be a key pharmacophore for anti-tubercular activity. Furthermore, a significant body of work on piperidine derivatives as inhibitors of essential mycobacterial enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), underscores the potential of this heterocyclic system in targeting Mtb's vital pathways[7][8].

This guide will, therefore, explore the efficacy of the target scaffold by drawing parallels with these closely related and well-studied compound classes, providing a robust framework for future research and development.

In Vitro Efficacy: From Enzyme Inhibition to Whole-Cell Activity

The in vitro evaluation of novel antimicrobial compounds is a critical first step in the drug discovery pipeline. This process typically involves a hierarchical approach, starting with the assessment of activity against a specific molecular target (target-based screening) and progressing to the evaluation of efficacy against the whole pathogen (phenotypic screening).

Target-Based Screening: Inhibition of Essential Mycobacterial Enzymes

While direct enzymatic inhibition data for the this compound scaffold is not yet widely published, we can infer its potential by examining related structures. A prominent target for piperidine-containing compounds in Mtb is MenA, an enzyme crucial for the biosynthesis of menaquinone, a vital component of the mycobacterial electron transport chain[7][9].

Table 1: In Vitro MenA Inhibition by Piperidine Derivatives

Compound IDStructureMenA IC50 (µM)Mtb GIC50 (µM)cLogPReference
1 4-chloro/4-bromophenyl substituted piperidine22 ± 310 ± 16.6[7]
2 2-naphthyl substituted piperidine13 - 228 - 10~5.9[7]

IC50: The half maximal inhibitory concentration against the MenA enzyme. GIC50: The concentration that inhibits 50% of M. tuberculosis growth.

The data in Table 1 demonstrates that piperidine derivatives can potently inhibit MenA and exhibit whole-cell activity against Mtb. The structure-activity relationship (SAR) studies in this area suggest that modifications to the piperidine ring and its substituents can significantly impact both potency and physicochemical properties like lipophilicity (cLogP)[7].

Phenotypic Screening: Whole-Cell Antimycobacterial Activity

Phenotypic screening of compound libraries directly against M. tuberculosis is a powerful approach to identify novel hits with therapeutic potential. Studies on 6-dialkylaminopyrimidine carboxamides, which share the chloropyrimidine core with our target scaffold, have yielded promising results[5][6].

Table 2: Whole-Cell Antitubercular Activity of 6-Substituted Pyrimidine Carboxamides

Compound IDCore StructureR GroupMIC99 (µM)Cytotoxicity (Vero cells IC50, µM)Reference
3 6-aminopyrimidine-4-carboxamideVaried dialkylamino1.2 - >50>50 for active compounds[10]

MIC99: The minimum inhibitory concentration required to inhibit 99% of bacterial growth.

The SAR from these studies indicates that the nature of the substituent at the 6-position of the pyrimidine ring is crucial for anti-tubercular activity. This provides a strong rationale for exploring various substitutions on the piperidine nitrogen of the this compound scaffold.

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

The translation of promising in vitro activity into in vivo efficacy is a major hurdle in drug development. This requires a thorough understanding of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. While direct in vivo data for our target scaffold is limited, we can extrapolate potential outcomes from studies on related pyrimidine and piperidine derivatives.

Pharmacokinetic Profile

A favorable PK profile is essential for achieving therapeutic concentrations of a drug at the site of infection. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Preliminary pharmacokinetic studies on a pyridopyrimidine derivative in rats have shown rapid absorption and good oral bioavailability (around 90%)[11]. This suggests that the pyrimidine core is not inherently a barrier to good PK properties.

Furthermore, studies on piperidine-containing MenA inhibitors have demonstrated that medicinal chemistry efforts can lead to analogs with substantially improved pharmacokinetic parameters, enabling in vivo studies[8].

Preclinical Models of Efficacy

The ultimate test of an anti-tubercular agent's potential is its ability to reduce bacterial burden in an animal model of tuberculosis, typically in mice. While specific efficacy data for this compound derivatives is not yet available, the broader class of piperidine derivatives has shown promise. For instance, novel MenA inhibitors have demonstrated potent synergy with other agents targeting the electron transport chain, achieving nearly complete sterilization of Mtb in combination therapy within two weeks in vivo[8][9].

Experimental Protocols

To facilitate further research into this promising class of compounds, we provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro MenA Enzyme Inhibition Assay

This protocol is adapted from studies on piperidine-based MenA inhibitors[7].

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against M. tuberculosis MenA.

Materials:

  • MenA-containing membrane fractions from M. tuberculosis

  • [3H]Farnesyl pyrophosphate ([3H]FPP)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Test compounds dissolved in DMSO

  • TLC plates

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing MenA membranes, DHNA, and the test compound at various concentrations.

  • Initiate the reaction by adding [3H]FPP.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding methanol.

  • Extract the lipid-soluble products.

  • Spot the extracts onto a TLC plate and develop the chromatogram.

  • Visualize the radiolabeled product by autoradiography.

  • Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Whole-Cell Antimycobacterial Activity Assay (MABA)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Objective: To determine the MIC of test compounds against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Resazurin dye

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include positive (drug-free) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for a further 24 hours.

  • Determine the MIC as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.

In Vivo Mouse Model of Tuberculosis

This is a generalized protocol for evaluating the efficacy of a test compound in a mouse model of chronic tuberculosis infection.

Objective: To assess the ability of a test compound to reduce the bacterial load in the lungs and spleens of mice infected with M. tuberculosis.

Materials:

  • BALB/c mice

  • M. tuberculosis H37Rv strain

  • Aerosol infection chamber

  • Test compound formulated for oral or intravenous administration

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin) for positive control

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv.

  • Allow the infection to establish for 4 weeks to develop a chronic infection.

  • Randomize the mice into treatment groups (vehicle control, test compound, positive control).

  • Administer the treatments daily for 4-8 weeks.

  • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

  • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) to determine the bacterial load in each organ.

  • Compare the CFU counts between the treatment groups to assess the efficacy of the test compound.

Visualizations: Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the menaquinone biosynthesis pathway and a typical drug discovery workflow.

menaquinone_biosynthesis cluster_target Therapeutic Target Chorismate Chorismate MenF MenF Chorismate->MenF Menaquinone Biosynthesis Pathway MenD MenD MenF->MenD Menaquinone Biosynthesis Pathway MenH MenH MenD->MenH Menaquinone Biosynthesis Pathway MenC MenC MenH->MenC Menaquinone Biosynthesis Pathway MenE MenE MenC->MenE Menaquinone Biosynthesis Pathway MenB MenB MenE->MenB Menaquinone Biosynthesis Pathway DHNA DHNA MenB->DHNA Menaquinone Biosynthesis Pathway MenA MenA DHNA->MenA Prenylation Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone FPP Farnesyl pyrophosphate FPP->MenA Menaquinone Menaquinone Demethylmenaquinone->Menaquinone Methylation (MenG) drug_discovery_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Target_ID Target Identification (e.g., MenA) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt PK_PD Pharmacokinetics/ Pharmacodynamics Lead_Opt->PK_PD Candidate Selection Animal_Models Preclinical Animal Models (e.g., Mouse) PK_PD->Animal_Models Clinical_Trials Clinical_Trials Animal_Models->Clinical_Trials IND-Enabling Studies

Caption: A Generalized Drug Discovery Workflow.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a platform for the development of novel anti-tubercular agents. By drawing on evidence from structurally related compound series, we have established a strong rationale for the investigation of these derivatives. The demonstrated in vitro activity of pyrimidine carboxamides against whole-cell M. tuberculosis and the enzymatic inhibition of MenA by piperidine derivatives provide a solid foundation for future research.

The path forward requires a systematic exploration of the structure-activity relationships of this scaffold. Key areas of focus should include:

  • Synthesis of a focused library: A diverse set of derivatives should be synthesized to probe the effects of substitutions on the piperidine nitrogen and modifications of the carboxylic acid group.

  • Comprehensive in vitro profiling: This library should be screened against M. tuberculosis and a panel of other bacterial pathogens to assess the spectrum of activity. Promising hits should be evaluated for their mechanism of action, including testing against known targets like MenA.

  • Early ADME/Tox assessment: In vitro assays to predict pharmacokinetic properties and assess cytotoxicity should be integrated early in the discovery process to guide lead optimization.

  • Progression to in vivo models: The most promising candidates with good in vitro potency and favorable ADME/Tox profiles should be advanced into animal models of tuberculosis to evaluate their in vivo efficacy.

By adopting this integrated approach, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of the next generation of antimicrobial drugs.

References

  • Berg, K., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Source details not fully provided in snippets, but refers to a 2022 publication on MenA inhibitors] [7][8][9][12]2. [Citation for the in vivo synergy of MenA inhibitors, source details not fully provided in snippets] [8][9]3. Mishra, A., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10118–10134. [5][6][10]4. [Citation for synthesis and antimicrobial activity of pyrimidines of 6-chlorobenzimidazoles, source details not fully provided in snippets] [13]5. Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [Source details not fully provided in snippets, but refers to a 2020 publication]

  • [Citation for synthesis of certain pyrimidine derivatives as antimicrobial and anti-inflammatory agents, source details not fully provided in snippets] [1]7. [Citation for preliminary pharmacokinetics of a new pyridopyrimidine derivative, source details not fully provided in snippets] [11]8. [Citation for a review on piperidine derivatives' synthesis and pharmacological applications, source details not fully provided in snippets] [3][14]9. [Citation for the full text of the 2017 J Med Chem paper on 6-dialkylaminopyrimidine carboxamides, source details not fully provided in snippets] [5][6][10]10. [Citation for pyrimidine derivatives with antitubercular activity, source details not fully provided in snippets] [15]11. [Citation for screening of compounds for anti-tuberculosis activity, and in vitro and in vivo evaluation, source details not fully provided in snippets] [16]12. [Citation for piperidine carboxamides as proteasome inhibitors for malaria, source details not fully provided in snippets] [17]13. [Citation for the Request PDF of the 2022 paper on MenA inhibitors, source details not fully provided in snippets] [7][9][12]14. [Citation for synthesis and antimicrobial activity of new pyrimidine derivatives, source details not fully provided in snippets] [18]15. [Citation for synthesis and bioactivity of new pyrimidine and pyrimidopyrimidine derivatives, source details not fully provided in snippets] [2]16. [Citation for in silico evaluation of piperidine derivatives, source details not fully provided in snippets] [19]17. Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546. [20][21][22]18. [Citation for the ResearchGate version of the 2017 J Med Chem paper, providing additional context on SAR tables, source details not fully provided in snippets] [5][6][10]19. [Citation for microwave-assisted synthesis and antibacterial activity of aminopyridine, pyrrolidine, piperidine and morpholine acetamides, source details not fully provided in snippets] [23]20. [Citation for the Request PDF of the 2019 paper on piperidine-4-carboxamide derivatives, source details not fully provided in snippets] [20][21][22]21. [Citation for a review on piperidine-containing drugs, source details not fully provided in snippets] [4]22. [Citation for efficacy of antimicrobial peptides in a mouse model of skin infection, source details not fully provided in snippets] [24]23. Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [25]24. [Citation for the 2023 review on piperidine derivatives, source details not fully provided in snippets] [3][14]25. [Citation for the ResearchGate figure from the 2019 paper on piperidine-4-carboxamide derivatives, source details not fully provided in snippets]

Sources

A Researcher's Guide to Establishing a Reference Standard for 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, purity control, and assay of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comprehensive comparison and a practical framework for establishing a reliable in-house reference standard for 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 216639-61-7) , a key building block in medicinal chemistry.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all analytical measurements are compared. Its purity and identity must be unequivocally established to ensure the accuracy and validity of experimental results. The US Pharmacopeia (USP) defines reference-standard materials as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators"[1]. Failure to use a well-characterized reference standard can lead to significant issues, including inaccurate quantification of impurities, erroneous assay values, and potential delays in regulatory submissions[1].

Comparing Commercial Sources: What to Look For

Several chemical suppliers offer this compound. While price and availability are factors, the primary consideration for selecting a candidate reference standard is the quality of the material and the transparency of the supplier's data.

Supplier CategoryTypical Purity ClaimsData ProvidedSuitability as a Reference Standard Candidate
Specialty Chemical Suppliers >95% to >98% (often by HPLC)Basic Certificate of Analysis (CoA) with purity and appearance.Good starting point, but requires extensive in-house characterization.
Fine Chemical Manufacturers Often provide higher purity grades (>99%)May offer more detailed CoAs upon request, potentially including NMR and MS data.Preferred candidates for in-house qualification.
Custom Synthesis Providers Purity as per client specificationCan provide a comprehensive data package as part of the synthesis service.An excellent but potentially more expensive option to obtain a high-purity, well-characterized batch.

Key takeaway: A simple purity statement on a supplier's website is insufficient. A comprehensive Certificate of Analysis is the first step in evaluating a potential reference standard.

The Qualification Workflow: From Candidate to In-house Reference Standard

The process of qualifying a commercial material as an in-house reference standard involves a multi-faceted analytical approach to confirm its identity, purity, and stability. This workflow is guided by principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH)[2][3][4].

Reference Standard Qualification Workflow cluster_0 Phase 1: Candidate Selection & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Documentation & Implementation Source Material Source Material Review Supplier CoA Review Supplier CoA Source Material->Review Supplier CoA Visual Inspection Visual Inspection Review Supplier CoA->Visual Inspection Identity Confirmation Identity Confirmation Visual Inspection->Identity Confirmation Purity Assessment Purity Assessment Identity Confirmation->Purity Assessment Content Determination Content Determination Purity Assessment->Content Determination Stability Study Stability Study Content Determination->Stability Study Certificate of Analysis Generation Certificate of Analysis Generation Stability Study->Certificate of Analysis Generation Use as In-house Standard Use as In-house Standard Certificate of Analysis Generation->Use as In-house Standard

Caption: Workflow for qualifying an in-house reference standard.

Experimental Protocols for Qualification

The following protocols are designed to provide a robust characterization of a candidate batch of this compound.

Identity Confirmation

The first step is to unequivocally confirm that the material is indeed this compound. A combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the expected structure.

    • Protocol:

      • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

      • Assign all proton and carbon signals and compare them with the expected chemical shifts and coupling constants for the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

    • Protocol:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

      • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

    • Protocol:

      • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

      • Identify characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), C-Cl bond, and other functional groups.

Purity Assessment

Purity assessment involves the use of multiple analytical techniques to identify and quantify all impurities present.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the primary technique for assessing the purity of non-volatile organic compounds.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Gradient: A suitable gradient to separate the main peak from any impurities (e.g., 5% to 95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (e.g., 254 nm).

      • Sample Preparation: Prepare a solution of the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

      • Analysis: Inject the sample and integrate all peaks. Purity is typically reported as area percent.

  • Gas Chromatography (GC) for Residual Solvents: This analysis is crucial to quantify any solvents remaining from the synthesis and purification process.

    • Protocol:

      • Use a headspace GC system with a suitable column (e.g., DB-624).

      • Prepare a solution of the sample in a high-boiling point solvent (e.g., DMSO).

      • Analyze against a standard containing known residual solvents.

      • Quantify any detected solvents and ensure they are below the limits specified in ICH Q3C guidelines.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the presence of non-volatile inorganic impurities and residual non-aqueous volatile matter.

    • Protocol:

      • Heat a small amount of the sample (5-10 mg) in a TGA instrument under a nitrogen atmosphere.

      • Ramp the temperature from ambient to a high temperature (e.g., 600 °C).

      • The weight loss profile can indicate the presence of volatile components, while the residue at the end of the analysis represents inorganic impurities.

Content Determination
  • Water Content by Karl Fischer Titration: This is the most accurate method for determining the water content.

    • Protocol:

      • Use a coulometric or volumetric Karl Fischer titrator.

      • Accurately weigh a portion of the sample and introduce it into the titration cell.

      • The instrument will automatically titrate the water and provide a result as a percentage.

  • Quantitative NMR (qNMR): qNMR is a powerful technique for determining the absolute purity (assay) of a reference standard without the need for a specific reference standard of the same compound.

    • Protocol:

      • Accurately weigh the candidate reference standard and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

      • Dissolve the mixture in a suitable deuterated solvent.

      • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

      • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

      • Calculate the purity of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and internal standard.

Stability Study

An ongoing stability study is essential to establish the re-test date for the in-house reference standard.

  • Protocol:

    • Store aliquots of the qualified reference standard under its intended long-term storage condition (e.g., 2-8 °C, protected from light) and at an accelerated condition (e.g., 25 °C/60% RH or 40 °C/75% RH).

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), test the samples for purity by HPLC and appearance.

    • Any significant degradation will necessitate a re-evaluation of the storage conditions and the re-test period.

Data Summary and Interpretation

All data generated during the qualification process should be compiled into a comprehensive report and a formal in-house Certificate of Analysis.

Example Data Summary Table:

TestMethodAcceptance CriteriaResult
Identity
¹H NMR400 MHz, DMSO-d₆Conforms to structureConforms
¹³C NMR100 MHz, DMSO-d₆Conforms to structureConforms
HRMSESI-TOF[M+H]⁺ within 5 ppm of theoreticalConforms
IRATR-FTIRConforms to structureConforms
Purity
HPLCC18, gradient≥ 99.5% area99.7%
Residual SolventsHeadspace GCMeets ICH Q3C limitsMeets specifications
Content
Water ContentKarl Fischer≤ 0.5%0.2%
Assay (by mass balance)100% - Impurities - WaterReport value99.5%
Physical Properties
AppearanceVisualWhite to off-white solidWhite solid
Melting PointDSCReport range185-188 °C

Conclusion

Establishing a well-characterized in-house reference standard for this compound is a critical activity for any research program that relies on this intermediate. While a pharmacopeial standard may not be available, a systematic and scientifically sound qualification of a commercially available material can provide the necessary assurance of its quality. By following the comprehensive analytical workflow outlined in this guide, researchers can ensure the reliability and integrity of their analytical data, thereby supporting the advancement of their drug discovery and development projects.

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • ResolveMass Laboratories Inc. How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • International Council for Harmonisation. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
  • International Council for Harmonisation. ICH Q3C(R8) Impurities: Guideline for Residual Solvents.
  • BioProcess International. Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link]

  • Eli Lilly and Company. How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. [Link]

  • SynThink Research Chemicals. USP Reference Standards in Pharmaceutical Analysis. [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. [Link]

  • Journal of Chemical and Pharmaceutical Research. Techniques for Quality Control in Pharmaceutical Analysis. [Link]

  • ResearchGate. ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW. [Link]

  • ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. [Link]

  • PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Science of Synthesis. Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. [Link]

  • bioRxiv. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. [Link]

Sources

Unambiguous Structural Elucidation: A Comparative Guide to Confirming the Structure of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding medicinal chemists in the rational design of more potent and selective therapeutics. For novel compounds such as 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylic acid, a molecule of interest in kinase inhibitor programs, confirming its atomic connectivity and stereochemistry is a critical milestone. While various analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous and high-resolution depiction of a molecule's solid-state conformation.[1][2]

This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol for crystallographic analysis, and offer insights that bridge the gap between theoretical understanding and practical application.

The Imperative of Unambiguous Structure Determination

Before embarking on any experimental technique, it is crucial to understand what each method can and cannot reveal about our target molecule. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the presence of functional groups and establishing the carbon-hydrogen framework. However, they often fall short in providing definitive information about the precise spatial arrangement of atoms, especially in complex heterocyclic systems.

Table 1: Comparison of Common Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions.Unambiguous structure determination, high resolution.[1][2]Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), relative stereochemistry (NOE), solution-state conformation.Provides data on the molecule in solution, non-destructive.Can be ambiguous for complex structures, does not provide precise bond lengths and angles.[1][3]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, requires very small sample amounts.Provides no information on stereochemistry or atomic connectivity.
Powder X-ray Diffraction (PXRD) Information on the crystalline phase and unit cell parameters of a bulk sample.Useful for phase identification and purity assessment.Does not typically yield a full 3D structure for a novel compound without complementary techniques.[4]
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of macromolecules.Powerful for large proteins and complexes that are difficult to crystallize.[3][5]Generally not suitable for small molecules like our target compound.

The Crystallographic Workflow: A Step-by-Step Guide

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol is designed to be self-validating, with checkpoints to ensure the quality of the data and the resulting structural model.

Crystallographic Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Deposition Deposition to CSD Validation->Deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 1: From Powder to Perfect Crystal

The adage "garbage in, garbage out" is particularly apt for crystallography. The quality of the final structure is intrinsically linked to the quality of the single crystal.

Experimental Protocol: Crystallization of this compound

  • Material Purity: Start with the highest purity material (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is often a good starting point due to its simplicity.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent and place a drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization. This technique allows for fine control over the rate of crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator. The decrease in solubility upon cooling can induce crystallization.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a small loop or a pipette with a widened tip.[1]

Causality: The choice of crystallization method is dictated by the thermodynamic properties of the compound and its interaction with the solvent. Slow processes are generally favored as they allow the molecules to pack in a highly ordered, repeating manner, which is the definition of a single crystal.

Part 2: Data Collection and Processing

With a suitable crystal in hand, the next step is to collect the diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: Mount a selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K).

  • Instrumentation: Use a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the Bravais lattice. This information is crucial for developing a data collection strategy.

  • Data Collection Strategy: The data collection strategy is designed to measure the intensities of a large number of unique reflections with good redundancy and completeness. This typically involves a series of scans through different crystal orientations.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors such as Lorentz and polarization effects. The output is a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.

Causality: Cryo-cooling is employed to minimize thermal motion of the atoms and to protect the crystal from radiation damage from the X-ray beam. This results in higher quality diffraction data and a more precise final structure.

Part 3: Structure Solution, Refinement, and Validation

This is the computational part of the process where the diffraction data is translated into a 3D atomic model.

Structure_Confirmation Diffraction_Data Diffraction Pattern (h,k,l,I) Electron_Density Electron Density Map Diffraction_Data->Electron_Density Phase Problem Solution Initial_Model Initial Atomic Model Electron_Density->Initial_Model Atom Assignment Refined_Model Refined Structural Model Initial_Model->Refined_Model Least-Squares Refinement Final_Structure Validated Structure (CIF) Refined_Model->Final_Structure Validation & Check

Caption: The process of converting diffraction data into a final, validated structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The "phase problem" is the central challenge in crystallography.[3] For small molecules, this is typically solved using "direct methods," which use statistical relationships between the intensities of the reflections to estimate the initial phases. This leads to an initial electron density map.

  • Model Building: An initial atomic model is built by fitting atoms into the regions of high electron density.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities.

  • Validation: The final structural model must be rigorously validated. This is done using software such as checkCIF, which is provided by the International Union of Crystallography (IUCr).[6][7] This program checks for a wide range of potential issues, including inconsistencies in the data, unusual bond lengths or angles, and incorrect symmetry assignments.

Causality: The refinement process is iterative. After each round of refinement, the resulting model is inspected, and corrections are made (e.g., adding hydrogen atoms, modeling disorder). This cycle is repeated until the model converges to a chemically reasonable structure that best fits the experimental data.

Data Integrity and Deposition: The Role of Authoritative Bodies

Scientific integrity is paramount. The crystallographic community has established robust systems for data validation and dissemination, primarily through the efforts of the International Union of Crystallography (IUCr) and the Cambridge Crystallographic Data Centre (CCDC).[6][8][9]

  • The IUCr sets the standards for crystallographic data publication and provides essential tools like checkCIF for data validation.[6][9]

  • The CCDC maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[10][11][12][13] Before a manuscript reporting a new crystal structure is accepted for publication, it is mandatory to deposit the crystallographic information file (CIF) with the CCDC.[7][14][15] This ensures that the data is publicly available and can be scrutinized by the scientific community.

Table 2: Key Crystallographic Data for Deposition

ParameterDescriptionTypical Values for a Good Structure
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15
Goodness-of-Fit (GooF) Should be close to 1.0 for a good model.~1.0
Completeness The percentage of unique reflections that were measured.> 99%
Redundancy The average number of times each unique reflection was measured.> 3

Conclusion

For the unambiguous structural confirmation of this compound, single-crystal X-ray crystallography is the most powerful and definitive technique. While other methods provide complementary and valuable information, they cannot match the level of detail and certainty offered by a well-refined crystal structure. By following a rigorous and self-validating experimental protocol, from meticulous crystallization to thorough data validation and deposition, researchers can ensure the integrity of their structural data. This not only provides a solid foundation for their own research but also contributes to the collective knowledge of the scientific community, fostering further advancements in drug discovery and materials science.

References

  • Wikipedia. X-ray crystallography. [Link]

  • PubMed. Cryo-microscopy, an alternative to the X-ray crystallography?. [Link]

  • National Institutes of Health (NIH). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

  • International Union of Crystallography (IUCr). Home Page. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Deposit. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). CIF deposition and validation service. [Link]

  • ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. [Link]

  • International Union of Crystallography (IUCr). Publication standards for crystal structures. [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • American Chemical Society (ACS). Requirements for Depositing X-Ray Crystallographic Data. [Link]

  • IUCr Journals. data for structural and crystallization communications. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). Structure Deposition Workshop. [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. [Link]

  • International Science Council. International Union of Crystallography (IUCr). [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). CIF Deposition Guidelines. [Link]

  • Science of Synthesis. Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. [Link]

  • Wikipedia. International Union of Crystallography. [Link]

  • University of California, Los Angeles (UCLA). Cambridge Structural Database System - Software. [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]

  • UMass Dartmouth | Claire T. Carney Library. Cambridge Structural Database. [Link]

  • MIT Information Systems. Cambridge Structural Database. [Link]

  • ResearchGate. Biomolecular X-Ray Crystallography, Structure Determination Methods. [Link]

  • Re3data.org. Cambridge Structural Database. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is built on the foundational principles of chemical hazard assessment, waste segregation, and regulatory compliance to ensure that laboratory operations are conducted with the highest degree of safety and integrity.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the first step in ensuring safe handling and disposal. The molecule's structure suggests several potential hazards.

  • Chlorinated Heterocycle: The chloropyrimidine moiety classifies this compound as a halogenated organic.[2] Halogenated wastes are treated as a distinct and serious category of chemical waste due to their potential to form toxic byproducts, such as dioxins, if not incinerated at sufficiently high temperatures.[3]

  • Piperidine Moiety: Piperidine and its derivatives can be toxic, corrosive, and irritating.[4][5] A structurally related compound, 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled.

  • Carboxylic Acid Group: This functional group can impart acidic and potentially corrosive properties.

Based on this analysis, the compound should be handled as a hazardous substance with the potential for toxicity and irritation.

Potential HazardAssociated Functional GroupRationale & Guidance
Harmful if Swallowed, Inhaled, or in Contact with Skin Chloropyrimidine, PiperidineData for a similar molecule (CAS 1017782-77-2) indicates H-codes H302, H312, and H332. Assume this compound has a similar toxicity profile.
Skin, Eye, and Respiratory Irritation Piperidine, Carboxylic AcidPiperidine-4-carboxylic acid is known to cause skin, eye, and respiratory irritation.[6] The presence of these functional groups warrants caution.
Environmental Hazard Chlorinated HeterocycleChlorinated organic compounds can persist in the environment and require specialized disposal to prevent long-term contamination.[7]

Part 2: Mandatory Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal procedures must be conducted while wearing the appropriate PPE.[8]

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and change them immediately if contamination occurs.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential. Work clothes should be laundered separately from personal clothing.[6]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9][10]

Part 3: Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach centered on meticulous waste segregation. Under no circumstances should this compound or its waste be disposed of down the drain or in the general trash. [11][12]

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in the disposal process. This compound and any material contaminated with it must be classified as Hazardous Halogenated Organic Waste .[2][13]

G start Waste Generated q1 Is the waste contaminated with This compound? start->q1 solid_waste Solid Waste (e.g., unused compound, contaminated gloves, weigh paper, silica gel) q1->solid_waste Yes (Solid) liquid_waste Liquid Waste (e.g., reaction mixtures, solutions, chromatography fractions, rinsate) q1->liquid_waste Yes (Liquid) non_haz Non-Hazardous Waste (e.g., uncontaminated packaging) q1->non_haz No container_solid Collect in lined, sealed container for 'Solid Halogenated Organic Waste' solid_waste->container_solid container_liquid Collect in compatible, sealed container for 'Liquid Halogenated Organic Waste' liquid_waste->container_liquid

Step 2: Container Selection and Management

Select waste containers that are compatible with the chemical waste and are in good condition.[14][15]

  • For Solid Waste: Use a designated, puncture-resistant container with a polyethylene liner, such as a plastic pail with a lid.[16]

  • For Liquid Waste: Use a sealable, chemical-resistant container (e.g., glass or high-density polyethylene - HDPE). The container must be able to be securely closed to prevent leaks or evaporation.[10] Do not use metal containers for acidic waste streams.[10]

  • Container Integrity: Never overfill containers; a general rule is to fill to no more than 90% capacity.[10] Keep containers closed at all times except when adding waste.[15]

Step 3: Labeling

All waste containers must be labeled immediately upon the first addition of waste. The label must be clear, legible, and permanently affixed to the container.[1]

Required Information on the Hazardous Waste Label:

  • The words "Hazardous Waste" .

  • Full Chemical Name(s): "this compound" and any solvents or other chemicals present. Do not use abbreviations.

  • Hazard Identification: Check appropriate boxes for toxicity and environmental hazard.

  • Researcher's Name and Lab Information.

Step 4: Storage

Store waste containers in a designated satellite accumulation area (SAA) that is close to the point of generation and under the control of laboratory personnel.[10][15]

  • Ensure secondary containment is used to capture any potential leaks.

  • Segregate incompatible waste streams. Specifically, keep this halogenated waste away from strong acids, bases, and oxidizers.[13]

Part 4: Spill Management Protocol

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Part 2.

  • Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid halogenated waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department, regardless of size. For large spills, evacuate the area and contact emergency services immediately.[6]

Part 5: Final Disposal Pathway

The ultimate disposal of this compound waste is managed through your institution's EHS department or a licensed hazardous waste disposal contractor.[17]

  • Scheduled Pickup: Once a waste container is full, arrange for its pickup according to your facility's procedures.

  • Incineration: The standard and required method for destroying chlorinated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][13] This process is designed to break down the molecule completely, preventing the release of hazardous substances into the environment.

G A Waste Generation (Solid or Liquid) B Characterize as 'Halogenated Organic Waste' A->B C Select Compatible Container B->C D Affix Completed Hazardous Waste Label C->D E Collect Waste in Fume Hood D->E F Store in Designated Satellite Accumulation Area E->F G Request Pickup by EHS / Licensed Contractor F->G H Transport to TSDF for High-Temperature Incineration G->H

By adhering to these procedures, you contribute to a safe research environment and ensure that your work is conducted in an environmentally responsible and compliant manner.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Environmental Science & Technology. (1970). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]

  • MED-FLEX. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]

  • Penta chemicals. (2024). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of North Texas. (n.d.). Halogenated Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential operational and safety protocols for handling 1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid. The procedures outlined here are synthesized from an analysis of its structural components—a chlorinated pyrimidine and a piperidine carboxylic acid moiety—and are designed to ensure both personnel safety and experimental integrity.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this specific molecule may be limited, a robust risk assessment can be constructed by examining its constituent parts.

  • Chlorinated Heterocycles (Chloropyrimidine): Chlorinated pyridines and pyrimidines are known to be irritating and potentially toxic.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[3][4] Animal studies on related compounds have identified the liver as a primary target organ for toxicity.[1] Therefore, minimizing inhalation of dust or aerosols and preventing skin contact is paramount.

  • Piperidine-4-carboxylic acid: This component is classified as a skin, eye, and respiratory irritant.[5] Good occupational work practices, such as avoiding dust generation and thorough hand washing, are essential.[5]

Based on this analysis, this compound should be handled as a compound that is potentially harmful if inhaled, ingested, or absorbed through the skin, and as a definite irritant to the eyes, skin, and respiratory tract.

The Core PPE Ensemble: A Multi-Layered Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to create a reliable barrier against exposure. The following table summarizes the required PPE for key laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile or Butyl Rubber GlovesStandard Lab CoatNot required in well-ventilated storage
Weighing & Solution Prep Chemical safety gogglesDouble-gloving with Nitrile or Butyl Rubber GlovesChemical-resistant Lab Coat (fully buttoned)Mandatory use of a certified Chemical Fume Hood
Reaction & Work-up Chemical safety goggles and Face Shield (if splash risk)Double-gloving with Nitrile or Butyl Rubber GlovesChemical-resistant Lab Coat (fully buttoned)Mandatory use of a certified Chemical Fume Hood
Causality Behind PPE Choices:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against fine dust and accidental splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as transfers of larger volumes of solution.

  • Hand Protection: The choice of glove material is critical. While nitrile gloves offer good resistance to a broad range of chemicals and are suitable for handling the solid and for incidental contact, butyl rubber gloves should be considered for prolonged contact or when handling concentrated solutions, due to the properties of related heterocyclic compounds.[6] Always inspect gloves for degradation before use and change them frequently.

  • Body Protection: A fully buttoned, chemical-resistant lab coat prevents the compound from settling on clothing and skin.[6]

  • Respiratory Protection: All work that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize inhalation.[7][8] This is the primary engineering control to protect the respiratory system.

Safe Handling Operations: From Benchtop to Disposal

Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram and protocols outline the essential steps for safe handling.

G Operational Workflow for Safe Handling cluster_prep Preparation Phase (Inside Chemical Fume Hood) cluster_use Active Use Phase cluster_cleanup Post-Use Phase A 1. Don Full PPE B 2. Prepare Work Area (e.g., bench paper) A->B C 3. Weigh Compound (Use anti-static weigh boat) B->C D 4. Prepare Solution (Slowly add solid to solvent) C->D E 5. Transfer to Reaction D->E F 6. Monitor Reaction E->F G 7. Quench & Work-up F->G H 8. Segregate Waste (Halogenated Organic) G->H I 9. Decontaminate Glassware & Surfaces H->I J 10. Doff PPE & Wash Hands I->J

Caption: A step-by-step workflow from preparation to cleanup.

Protocol 1: Weighing and Preparing Solutions
  • Preparation: Before bringing the compound into the workspace, ensure you are wearing the full PPE ensemble as described in the table above. All operations must occur inside a certified chemical fume hood.

  • Tare Balance: Place a clean, anti-static weigh boat on the analytical balance and tare it.

  • Dispense Solid: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust.

  • Record Mass: Close the balance doors and record the final mass.

  • Dissolution: Place a flask containing the appropriate solvent on a stir plate within the fume hood. Carefully add the weighed solid to the solvent. Do not add solvent to the solid, as this can increase the risk of splashing.

  • Post-Transfer: Immediately cap the stock container and clean the spatula and any affected surfaces within the fume hood.

Emergency Protocols: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Protocol 2: Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area.

  • Containment (For Small Spills): For small, manageable spills inside a fume hood, cover the spill with an absorbent material like vermiculite or sand.[8]

  • Collection: Once absorbed, carefully sweep the material into a designated, labeled hazardous waste container.[3][9] Avoid creating dust.[5]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Protocol 3: Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[10] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Waste Disposal and Decontamination

All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Segregation: Collect waste in a clearly labeled, tightly sealed container.[5][6] Due to the chlorine atom, this should be designated as "halogenated organic waste" according to your institution's EHS guidelines.

  • Disposal: Arrange for disposal through your institution's certified hazardous waste management program.[3] Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[3]

  • Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent (collecting the rinsate as hazardous waste) before washing.

By integrating these safety protocols into your daily workflow, you can handle this compound with confidence, ensuring a safe environment for yourself and your colleagues while maintaining the integrity of your research.

References

  • Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
  • Echemi. This compound METHYL ESTER Safety Data Sheets.
  • Echemi. This compound methyl ester.
  • Washington State University. Pyridine Standard Operating Procedure.
  • Fisher Scientific. SAFETY DATA SHEET - 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid.
  • National Toxicology Program. 2-Chloropyridine - NTP Technical Report Summary.
  • National Toxicology Program. TOX-83: Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • Apollo Scientific. Piperidine-4-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloropyrimidine.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloropyridine hydrochloride.
  • AA Blocks. Safety Data Sheet - Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)-3,3-dimethoxypropanoate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.